Mesulergine hydrochloride
Descripción
Propiedades
IUPAC Name |
(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSYUJEPWNHIM-IVMONYBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64795-35-3 (Parent) | |
| Record name | Mesulergine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40223115 | |
| Record name | Mesulergine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72786-12-0 | |
| Record name | Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72786-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesulergine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesulergine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mesulergine Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Mesulergine (B1205297) hydrochloride, a semisynthetic ergoline (B1233604) derivative, exhibits a complex pharmacological profile characterized by its potent interactions with multiple neurotransmitter receptor systems. This technical guide provides an in-depth analysis of the core mechanism of action of mesulergine, consolidating key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism: A Dual-Action Ligand
Mesulergine's primary mechanism of action revolves around its activity at serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. It functions as a potent antagonist at 5-HT2A and 5-HT2C receptors and as a partial agonist at D2-like dopamine receptors. This dual activity contributes to its therapeutic potential in conditions such as hyperprolactinemia and Parkinson's disease.[1][2] Furthermore, evidence suggests that mesulergine itself may act as a prodrug, with its metabolites exhibiting distinct, and in some cases, more potent dopaminergic agonistic effects.[1][3]
Quantitative Receptor Binding Profile
The affinity of mesulergine hydrochloride for various neurotransmitter receptors has been quantified in numerous studies. The following table summarizes the key binding affinities, providing a comparative overview of its receptor interaction profile.
| Receptor | Ligand | Parameter | Value | Species | Reference |
| 5-HT2A | Mesulergine | pA2 | 9.1 | - | |
| 5-HT2C | Mesulergine | pA2 | 9.1 | - | |
| D2-like Dopamine | Mesulergine | Ki | 8 nM | - | |
| 5-HT2 | [3H]Mesulergine | KD | 1.9 nM | Rat (Cerebral Cortex) | |
| 5-HT2 | [3H]Mesulergine | Bmax | 11.3 pM/g tissue | Rat (Cerebral Cortex) | |
| 5-HT2C | [3H]Mesulergine | KD | 0.57 ± 0.12 nM | COS-7 cells (transfected) | [4] |
| 5-HT7 | [3H]Mesulergine | pKD | 8.0 ± 0.04 | Rat (Brain) | [5] |
| 5-HT7 | [3H]Mesulergine | Bmax | 9.9 ± 0.3 fmol/mg protein | Rat (Brain) | [5] |
| 5-HT7 | [3H]Mesulergine | pKD | 7.9 ± 0.11 | Guinea-pig (Ileum) | [5] |
| 5-HT7 | [3H]Mesulergine | Bmax | 21.5 ± 4.9 fmol/mg protein | Guinea-pig (Ileum) | [5] |
Signaling Pathways
The interaction of mesulergine with its target receptors initiates distinct intracellular signaling cascades.
5-HT2A/2C Receptor Antagonism
As an antagonist at 5-HT2A and 5-HT2C receptors, mesulergine blocks the canonical signaling pathway initiated by serotonin. These Gq/11-coupled receptors, upon activation by an agonist, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, mesulergine prevents these downstream effects.
D2-like Dopamine Receptor Partial Agonism
At D2-like receptors (D2, D3, and D4), which are Gi/o-coupled, mesulergine acts as a partial agonist. This means it has a lower intrinsic activity compared to the endogenous ligand, dopamine. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). As a partial agonist, mesulergine can act as either a functional agonist or antagonist depending on the ambient concentration of dopamine.
Experimental Protocols
The characterization of mesulergine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Ki, KD) and density (Bmax) of receptors for a particular ligand.
General Protocol:
-
Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., rat cerebral cortex) or membranes from cells expressing the receptor of interest are prepared.[4]
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]mesulergine) and varying concentrations of the unlabeled competitor drug (mesulergine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the Ki or IC50 values. Saturation binding experiments, where increasing concentrations of the radioligand are used, allow for the determination of KD and Bmax.[4]
To isolate binding to a specific receptor subtype, "masking" drugs are often included to block the radioligand from binding to other receptors for which it has affinity. For example, in studies of 5-HT7 receptors using [3H]mesulergine, masking agents like cinanserin (B73252) (for 5-HT2A/2C), raclopride (B1662589) (for D2), prazosin (B1663645) (for α1-adrenoceptors), and yohimbine (B192690) (for α2-adrenoceptors) are used.[5]
Functional Assays
Functional assays measure the physiological response of a cell or tissue to a drug, providing information on its efficacy (agonist, antagonist, partial agonist).
Dopamine D1 and D2 Receptor Functional Models:
-
D1 Receptor (Dopamine-sensitive adenylate cyclase): The effect of mesulergine and its metabolites on dopamine-stimulated adenylate cyclase activity is measured in homogenates of rat striatum. Antagonism is observed as an inhibition of the dopamine-induced increase in cAMP.[3]
-
D2 Receptor (Modulation of electrically evoked tritium (B154650) overflow): Rat striatal slices are pre-labeled with [3H]choline. The ability of mesulergine to antagonize the dopamine-induced inhibition of electrically evoked acetylcholine (B1216132) (measured as tritium overflow) release is assessed.[3]
Conclusion
This compound possesses a multifaceted mechanism of action, primarily driven by its potent antagonism of 5-HT2A/2C receptors and partial agonism at D2-like dopamine receptors. This dual activity, coupled with the potential for its metabolites to act as potent dopamine agonists, underpins its observed pharmacological effects. The quantitative data from receptor binding studies, combined with functional assays, provide a comprehensive understanding of its interaction with key neurotransmitter systems. Further research into the specific signaling cascades and the in vivo activity of its metabolites will continue to refine our understanding of this complex and interesting compound.
References
- 1. Mechanism of action and tolerance of mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mesulergine and its 1,20-N,N-bidemethylated metabolite interact directly with D1- and D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
Mesulergine Hydrochloride: A Technical Whitepaper on its Dopamine D2 Receptor Partial Agonist Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mesulergine (B1205297) hydrochloride, an 8-alpha-aminoergoline derivative, presents a complex pharmacological profile at the dopamine (B1211576) D2 receptor. While often cited for its dopaminergic properties, in vitro evidence suggests that mesulergine itself can act as a D2 receptor antagonist at nanomolar concentrations. Conversely, its N,N-bidemethylated metabolite demonstrates clear agonistic activity at D2 receptors. This dual activity, compounded by its high affinity for various serotonin (B10506) receptor subtypes, necessitates a nuanced understanding of its mechanism of action. This document provides a comprehensive overview of the available data on mesulergine's interaction with the D2 receptor, including quantitative binding and functional data, experimental methodologies, and a visualization of the pertinent signaling pathways.
Quantitative Receptor Binding and Functional Data
The interaction of mesulergine and its metabolites with the dopamine D2 receptor has been characterized through various binding and functional assays. The data, while not exhaustive in the public domain, is summarized below. It is crucial to note the species differences and the specific ligand used in these assays, as they can significantly influence the results.
| Compound | Receptor | Assay Type | Preparation | Radioligand | Key Parameters | Finding |
| Mesulergine | Dopamine D2 | Functional Antagonism | Rat Striatal Slices | [3H]choline | - | Antagonized D2-receptor responses at nanomolar concentrations.[1] |
| Mesulergine | Dopamine D2 | Binding Affinity | Rat Cerebral Cortex | Neuroleptics | ~50-fold weaker affinity than for 5-HT2 receptors. | Lower affinity for dopamine receptors compared to serotonin-2 receptors.[2] |
| 1,20-N,N-bidemethylated metabolite of mesulergine | Dopamine D2 | Functional Agonism | Rat Striatal Slices | [3H]choline | - | Stimulated D2-receptors at nanomolar concentrations.[1] |
| [3H]Mesulergine | Dopamine D2 | Binding Affinity | Not Specified | [3H]Mesulergine | - | Has affinity for dopamine D2 receptors.[3] |
Experimental Protocols
The characterization of mesulergine's activity at the D2 receptor has employed a range of standard and specialized experimental protocols. Below are detailed methodologies based on the available literature.
Dopamine D2 Receptor Binding Assays
These assays are designed to determine the affinity of a ligand for the D2 receptor.
-
Objective: To quantify the binding affinity (Kd or Ki) of mesulergine to the D2 receptor.
-
Preparation: Membranes from rat cerebral cortex or other tissues expressing D2 receptors are prepared.[2]
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [3H]spiperone or a radiolabeled neuroleptic, is used.[2][4]
-
Procedure:
-
The tissue homogenate is incubated with the radioligand at various concentrations of the competing ligand (mesulergine).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of mesulergine that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays: Modulation of Electrically Evoked Tritium (B154650) Overflow
This functional assay assesses the agonist or antagonist activity of a compound at presynaptic D2 autoreceptors.
-
Objective: To determine if mesulergine acts as an agonist or antagonist at D2 autoreceptors.
-
Preparation: Rat striatal slices are pre-labeled with [3H]choline, which is converted to [3H]acetylcholine.
-
Procedure:
-
The striatal slices are placed in a superfusion chamber and stimulated electrically to evoke the release of [3H]acetylcholine.
-
The release of acetylcholine (B1216132) is modulated by D2 receptor activity. Agonists inhibit release, while antagonists block this inhibition.
-
The experiment is conducted in the presence of various concentrations of mesulergine or its metabolites.[1]
-
-
Data Analysis: The amount of tritium overflow in the superfusate is measured and compared across different experimental conditions to determine the effect of the test compound.
Dopamine-Sensitive Adenylate Cyclase Assay
This assay measures the functional consequence of D2 receptor activation, which is typically the inhibition of adenylyl cyclase.
-
Objective: To assess the effect of mesulergine on the dopamine-sensitive adenylate cyclase pathway.
-
Preparation: Homogenates of rat striatum are used as a source of D2 receptors and adenylyl cyclase.[1]
-
Procedure:
-
The striatal homogenates are incubated with ATP (the substrate for adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Dopamine or another D2 agonist is added to inhibit adenylyl cyclase activity.
-
Mesulergine is added to determine if it can block the effect of the agonist (antagonist activity) or mimic it (agonist activity).
-
-
Data Analysis: The amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or other immunological methods.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors. Partial agonists, like the metabolite of mesulergine, would elicit a submaximal response compared to a full agonist like dopamine.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for Characterizing D2 Partial Agonist Activity
The process of characterizing a compound like mesulergine at the D2 receptor involves a multi-step approach, starting from initial binding studies to functional and in vivo assessments.
Caption: Workflow for D2 partial agonist characterization.
Discussion and Future Directions
The available evidence paints a complex picture of mesulergine's interaction with the dopamine D2 receptor. The parent compound appears to act as an antagonist, while its metabolite is an agonist.[1] This metabolic conversion is a critical factor in interpreting its in vivo effects, which have been described as biphasic, with initial antagonism followed by agonism.[1] This characteristic may contribute to a favorable side-effect profile by preventing the acute adverse effects often seen with potent dopamine agonists.[5]
Furthermore, mesulergine's high affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, cannot be overlooked, as these interactions will undoubtedly contribute to its overall pharmacological and clinical effects.[2][6] In fact, some studies have utilized [3H]mesulergine as a selective ligand for serotonin-2 receptors.[2]
For future research, a more detailed characterization of the pharmacokinetics and pharmacodynamics of mesulergine and its metabolites is warranted. Head-to-head studies comparing the binding affinities and functional potencies of the parent drug and its metabolites at the D2 receptor using modern techniques such as BRET or FRET-based assays would be highly valuable. Additionally, exploring the biased agonism of the active metabolite at the D2 receptor could provide further insights into its unique therapeutic potential. A comprehensive profiling against a wider panel of GPCRs would also help to deconvolve its complex pharmacology.
Conclusion
Mesulergine hydrochloride is not a classical dopamine D2 receptor partial agonist. Its in vivo dopaminomimetic effects are likely mediated by a potent agonist metabolite, while the parent compound exhibits antagonist properties. This intricate mechanism, combined with its activity at serotonin receptors, underscores the importance of a thorough preclinical evaluation to understand the full spectrum of its pharmacological actions. The data and methodologies presented in this whitepaper provide a foundation for researchers and drug development professionals to further investigate and potentially leverage the unique properties of this compound.
References
- 1. Mesulergine and its 1,20-N,N-bidemethylated metabolite interact directly with D1- and D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist high- and low-affinity states of the D2-dopamine receptor in calf brain. Partial conversion by guanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action and tolerance of mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of mu-CPP and mesulergine on dietary choices in deprived rats: possible mechanisms of their action - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Mesulergine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesulergine hydrochloride, a derivative of the ergoline (B1233604) class of compounds, exhibits a complex and multifaceted pharmacological profile. Primarily recognized for its potent antagonism at serotonin (B10506) 5-HT2A and 5-HT2C receptors, it also demonstrates partial agonist activity at dopamine (B1211576) D2-like receptors. This unique combination of activities has led to its investigation in various therapeutic areas, including the management of hyperprolactinemia and Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.
Introduction
This compound (chemical name: N'-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethylsulfamide hydrochloride) is a synthetic ergoline derivative that has garnered significant interest due to its distinct interactions with key neurotransmitter systems in the central nervous system. Its pharmacological signature is characterized by a high affinity for and antagonism of 5-HT2A and 5-HT2C receptors, coupled with partial agonism at dopamine D2 receptors. This dual action suggests a potential for therapeutic efficacy in conditions where modulation of both serotonergic and dopaminergic pathways is beneficial. This document aims to provide a detailed technical overview of the pharmacological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been characterized through extensive radioligand binding studies. The following tables summarize the quantitative data on its binding affinities, primarily expressed as inhibition constants (Ki) or dissociation constants (Kd).
Table 1: Serotonin Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | pA2 | Reference |
| 5-HT2A | [3H]Ketanserin | Rat Cerebral Cortex | - | - | 9.1 | [1] |
| 5-HT2C | [3H]Mesulergine | COS-7 Cells (transfected) | - | 0.57 ± 0.12 | 9.1 | [1] |
| 5-HT7 | [3H]-5-HT | Human (cloned) | 19.95 | - | - |
Table 2: Dopamine Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |
| D2-like | - | - | 8 | - | [1] |
| D1 | - | Rat Striatum | Antagonism at µM concentrations | - | |
| D2 | - | Rat Striatum | Antagonism at nM concentrations | - |
Functional Activity
This compound's functional activity at its primary targets has been elucidated through various in vitro and in vivo assays.
Serotonin 5-HT2A and 5-HT2C Receptor Antagonism
Mesulergine acts as a potent antagonist at both 5-HT2A and 5-HT2C receptors, with reported pA2 values of 9.1 for each subtype[1]. This antagonistic activity is believed to contribute to some of its therapeutic effects and side-effect profile. Blockade of these receptors can influence a range of physiological processes, including mood, appetite, and motor control.
Dopamine D2-like Receptor Partial Agonism
Mesulergine exhibits partial agonist activity at D2-like dopamine receptors[1]. This means it can act as a dopamine stabilizer; in conditions of excessive dopaminergic activity, it can compete with dopamine to reduce overstimulation, while in states of low dopamine, it can provide a moderate level of stimulation. Interestingly, in vitro studies suggest that Mesulergine itself has antagonistic effects at dopamine receptors, and its late agonistic effects seen in vivo are likely due to its metabolic conversion into a potent dopaminomimetic drug.
Signaling Pathways
The pharmacological effects of this compound are mediated through its modulation of specific intracellular signaling cascades.
5-HT2A Receptor Antagonism Signaling Pathway
5-HT2A receptors are Gq/11 protein-coupled receptors. Their activation by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, Mesulergine blocks these downstream effects of serotonin at the 5-HT2A receptor.
Dopamine D2 Receptor Partial Agonism Signaling Pathway
Dopamine D2 receptors are Gi/o protein-coupled receptors. Their activation by dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, Mesulergine's metabolite can weakly activate this pathway, leading to a submaximal reduction in cAMP compared to the full agonist dopamine.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the pharmacological profile of this compound, based on commonly employed methodologies in the field.
Radioligand Binding Assay (Competition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a target receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radioligand to the target receptor (IC50) and to calculate the Ki value.
Materials:
-
Membrane preparation containing the receptor of interest (e.g., from transfected cells or brain tissue).
-
Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known competing ligand), and competition binding (radioligand + varying concentrations of this compound).
-
Reagent Addition:
-
To all wells, add a specific volume of the membrane preparation.
-
To the competition wells, add serial dilutions of this compound.
-
To the non-specific binding wells, add the competing ligand.
-
To all wells except the blank, add a fixed concentration of the radioligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for D2 Receptor Partial Agonism
This protocol describes a general method to assess the functional activity of this compound's metabolite at the D2 dopamine receptor by measuring its effect on intracellular cAMP levels.
Objective: To determine the ability of the Mesulergine metabolite to inhibit adenylyl cyclase and reduce cAMP levels, characteristic of D2 receptor activation.
Materials:
-
Cell line stably expressing the D2 dopamine receptor (e.g., CHO or HEK293 cells).
-
Mesulergine metabolite stock solution.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of the Mesulergine metabolite for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This step is necessary to create a measurable signal that can be inhibited.
-
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves a competitive immunoassay format where the amount of signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Mesulergine metabolite concentration.
-
Determine the EC50 (or IC50) value from the resulting dose-response curve.
-
Conclusion
This compound possesses a distinctive pharmacological profile defined by its potent antagonism of 5-HT2A and 5-HT2C receptors and partial agonism at D2-like dopamine receptors, the latter likely mediated by an active metabolite. This dual mechanism of action provides a strong rationale for its exploration in various neurological and endocrine disorders. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential and mechanistic intricacies of this compelling compound. A thorough understanding of its receptor interactions and downstream signaling effects is crucial for the design of future preclinical and clinical investigations.
References
The Pro-Drug Mesulergine: Unmasking its Dopaminergic Core Through Active Metabolites
A Technical Guide for Researchers and Drug Development Professionals
Mesulergine (B1205297) hydrochloride, an ergoline (B1233604) derivative, has been a subject of significant interest in neuropharmacology. While initially investigated for conditions like Parkinson's disease and hyperprolactinemia, a deeper understanding of its mechanism of action has revealed a fascinating pro-drug profile. Mesulergine itself exhibits antagonist properties at dopamine (B1211576) receptors; however, its therapeutic effects are primarily attributed to a potent, pharmacologically active metabolite. This technical guide provides an in-depth exploration of this active metabolite, its interaction with dopamine receptors, and the experimental methodologies used to elucidate its activity.
The Active Metabolite: 1,20-N,N-Bidemethylated Mesulergine
The primary active metabolite responsible for the dopaminergic effects of mesulergine is its 1,20-N,N-bidemethylated form. This metabolic conversion is crucial, as it transforms an antagonist into a potent agonist at both D1 and D2 dopamine receptors.
Quantitative Pharmacological Profile
While precise Ki and EC50 values for the 1,20-N,N-bidemethylated metabolite are not extensively documented in publicly available literature, in vitro studies have provided valuable semi-quantitative data. The following table summarizes the known receptor interaction profiles of mesulergine and its active metabolite.
| Compound | Receptor | Activity | Concentration Range |
| Mesulergine | Dopamine D1 | Antagonist | Micromolar (µM) |
| Dopamine D2 | Antagonist | Nanomolar (nM) | |
| 1,20-N,N-Bidemethylated Mesulergine | Dopamine D1 | Agonist | Micromolar (µM) [1] |
| Dopamine D2 | Agonist | Nanomolar (nM) [1] |
Table 1: Receptor Activity Profile of Mesulergine and its Active Metabolite.[1]
Experimental Protocols
The characterization of mesulergine's metabolism and the pharmacological activity of its bidemethylated metabolite have been established through a series of key in vitro experiments.
In Vitro Metabolism for Metabolite Generation
Objective: To generate the 1,20-N,N-bidemethylated metabolite of mesulergine for subsequent pharmacological testing.
Methodology:
-
Preparation of Liver Microsomes:
-
Human or animal (e.g., rat) liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes responsible for drug metabolism.
-
The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.
-
-
Incubation:
-
A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer.
-
Mesulergine hydrochloride is added to the mixture to initiate the metabolic reaction.
-
The incubation is carried out at 37°C for a defined period (e.g., 60 minutes).
-
-
Termination and Extraction:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant containing the parent drug and its metabolites is collected for analysis.
-
Metabolite Identification and Characterization
Objective: To identify and confirm the structure of the generated metabolites.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
The supernatant from the in vitro metabolism assay is injected into a high-performance liquid chromatography (HPLC) system.
-
A reversed-phase C18 column is typically used to separate mesulergine from its more polar metabolites.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Full scan mass spectra are acquired to determine the molecular weights of the parent drug and any metabolites. The bidemethylation of mesulergine results in a characteristic mass shift.
-
Product ion scans (MS/MS) are performed on the parent and metabolite ions to obtain fragmentation patterns, which are used to confirm the structural modifications (i.e., the loss of two methyl groups).
-
Functional Receptor Assays
Objective: To determine the functional activity of the 1,20-N,N-bidemethylated metabolite at the D1 receptor.
Methodology:
-
Tissue Preparation:
-
Homogenates of rat striatum, a brain region rich in D1 receptors, are prepared.
-
-
Assay Procedure:
-
The striatal homogenates are incubated with the test compound (1,20-N,N-bidemethylated mesulergine) in the presence of ATP and magnesium ions.
-
The D1 receptor is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
-
The reaction is stopped, and the amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
An increase in cAMP production in the presence of the metabolite, compared to a baseline control, indicates agonist activity.
-
Objective: To determine the binding affinity and functional nature (agonist vs. antagonist) of the 1,20-N,N-bidemethylated metabolite at the D2 receptor.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing a high density of D2 receptors (e.g., from transfected cell lines or specific brain regions like the striatum) are prepared.
-
-
Competition Binding Assay:
-
The membranes are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone).
-
Increasing concentrations of the unlabeled test compound (1,20-N,N-bidemethylated mesulergine) are added to compete for binding with the radioligand.
-
The reaction is incubated to equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing bound radioligand) is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value, a measure of binding affinity, is calculated from the IC50 value using the Cheng-Prusoff equation.
-
To determine functional activity, agonist-induced displacement of a radiolabeled antagonist can be performed in the presence and absence of GTP or its non-hydrolyzable analogs. A shift in the IC50 value in the presence of GTP is indicative of agonist activity.
-
Signaling Pathways
The agonistic activity of 1,20-N,N-bidemethylated mesulergine at dopamine D1 and D2 receptors initiates distinct downstream signaling cascades.
Dopamine D1 Receptor Signaling Pathway
Activation of the Gs/olf-coupled D1 receptor by the active metabolite leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2][3][4][5][6] Phosphorylated CREB can then modulate gene expression.
Caption: Dopamine D1 Receptor Signaling Cascade.
Dopamine D2 Receptor Signaling Pathway
The active metabolite's agonism at the Gi/o-coupled D2 receptor leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.[7] Additionally, the βγ subunits of the dissociated G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the sodium leak channel NALCN.[7][8]
Caption: Dopamine D2 Receptor Signaling Pathways.
Experimental Workflow Summary
The following diagram illustrates the overall workflow for the identification and characterization of the active metabolite of mesulergine.
Caption: Workflow for Active Metabolite Characterization.
Conclusion
The pharmacological activity of mesulergine is a clear example of the importance of metabolic activation in drug action. Its primary active metabolite, 1,20-N,N-bidemethylated mesulergine, acts as a potent agonist at both D1 and D2 dopamine receptors, a stark contrast to the parent compound's antagonist profile. Understanding the metabolic pathway, the specific activity of the metabolite, and the experimental methodologies used to characterize it, is crucial for researchers in the field of neuropharmacology and for professionals involved in the development of centrally acting drugs. Further quantitative characterization of the metabolite's receptor binding and functional potency will provide a more complete picture of its therapeutic potential.
References
- 1. Mesulergine and its 1,20-N,N-bidemethylated metabolite interact directly with D1- and D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 | Semantic Scholar [semanticscholar.org]
- 5. The dopamine D1 receptor is expressed and induces CREB phosphorylation and MUC5AC expression in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Dopaminergic Action of Mesulergine's Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesulergine (B1205297) (also known as CU 32-085) is an 8-alpha-aminoergoline derivative that has demonstrated clinical utility, notably in the management of Parkinson's disease. Intriguingly, the therapeutic efficacy of mesulergine is not attributed to the parent compound itself. In vivo, mesulergine functions as a prodrug, undergoing rapid and extensive metabolism to generate pharmacologically active species. This technical guide provides an in-depth examination of the in vivo dopaminergic actions of mesulergine's primary active metabolite, a 1,20-N,N-bidemethylated derivative. It consolidates available data on its receptor binding and functional activity, details the key experimental protocols used for its characterization, and presents visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Prodrug Nature of Mesulergine
Initial in vitro and in vivo studies revealed a paradox: mesulergine itself exhibits antidopaminergic properties, acting as an antagonist at dopamine (B1211576) receptors.[1][2] However, its administration in animal models of Parkinson's disease and in clinical settings leads to clear dopaminergic agonist effects.[1][2] This discrepancy is resolved by the understanding that mesulergine is swiftly converted in the body to metabolites that are potent dopamine receptor agonists.[1][2] The primary active metabolite identified is a 1,20-N,N-bidemethylated form of mesulergine.[2]
The overall in vivo effect of mesulergine is therefore a biphasic and complex interplay between the transient antagonist action of the parent drug and the more sustained agonist action of its active metabolite.[2] This guide will focus on the dopaminergic properties of this key metabolite.
Quantitative Data Summary
While precise Ki or EC50 values for the 1,20-N,N-bidemethylated metabolite of mesulergine are not consistently reported in the available literature, a summary of its semi-quantitative receptor interaction profile is presented below. This allows for a comparative understanding of its activity relative to the parent compound, mesulergine.
Table 1: Dopamine Receptor Functional Activity Profile
| Compound | Dopamine D1 Receptor | Dopamine D2 Receptor |
| Mesulergine | Antagonist (Micromolar range)[2] | Antagonist (Nanomolar range)[2] |
| 1,20-N,N-Bidemethylated Metabolite | Agonist (Micromolar range)[2] | Agonist (Nanomolar range)[2] |
Core Signaling Pathway
The dopaminergic activity of the 1,20-N,N-bidemethylated metabolite of mesulergine is primarily mediated through its interaction with D1 and D2 dopamine receptors, which are G-protein coupled receptors (GPCRs).
Metabolic conversion of mesulergine and subsequent signaling.
Experimental Protocols
The characterization of the dopaminergic action of mesulergine's metabolite has relied on a combination of in vitro and in vivo experimental models. Detailed methodologies for key experiments are provided below.
In Vitro Functional Assays
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP) via the D1 receptor, which is coupled to the stimulatory G-protein, Gs.
-
Tissue Preparation:
-
Male rats are euthanized, and the striata are rapidly dissected on ice.
-
The tissue is homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing EGTA to chelate calcium.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the crude membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
The reaction mixture is prepared containing the striatal membranes, ATP (the substrate for adenylate cyclase), an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation, and GTP (required for G-protein activation).
-
The test compound (1,20-N,N-bidemethylated metabolite of mesulergine) is added at various concentrations. For antagonist studies, the membranes are pre-incubated with the antagonist (mesulergine) before the addition of a D1 agonist like dopamine.
-
The reaction is initiated by the addition of the membrane preparation and incubated at 30-37°C for a defined period (e.g., 10-15 minutes).
-
The reaction is terminated by heating or the addition of acid.
-
The amount of cAMP produced is quantified using a competitive binding assay (e.g., radioimmunoassay) or other sensitive detection methods.
-
This method assesses the functional activity of compounds at presynaptic D2 autoreceptors, which regulate the release of neurotransmitters.
-
Tissue Preparation and Loading:
-
Striatal slices from rats are prepared and incubated in a physiological buffer containing [3H]-choline. The choline (B1196258) is taken up by cholinergic neurons and converted to [3H]-acetylcholine.
-
The slices are then transferred to a superfusion chamber and continuously perfused with fresh buffer.
-
-
Stimulation and Sample Collection:
-
The slices are electrically stimulated at set intervals (e.g., two pulses, S1 and S2) to evoke the release of [3H]-acetylcholine.
-
The perfusate is collected in fractions, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
The test compound is added to the superfusion buffer before the second stimulation (S2).
-
-
Data Analysis:
-
The amount of tritium (B154650) released by each stimulation is calculated.
-
The ratio of the tritium released during the second stimulation to the first (S2/S1) is determined.
-
D2 receptor agonists inhibit the release of acetylcholine, leading to a decrease in the S2/S1 ratio. D2 antagonists will reverse the effect of an agonist.
-
In Vivo Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
This is a widely used animal model to study the effects of anti-Parkinsonian drugs. A unilateral lesion of the nigrostriatal dopamine pathway leads to motor asymmetry that can be quantified.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-hydroxydopamine (6-OHDA), a neurotoxin specific for catecholaminergic neurons, is prepared in saline containing ascorbic acid to prevent oxidation.
-
The 6-OHDA solution is injected unilaterally into the medial forebrain bundle or the substantia nigra pars compacta using precise stereotaxic coordinates.
-
The injection is performed slowly to allow for diffusion of the neurotoxin. The needle is left in place for a few minutes post-injection to prevent backflow.
-
-
Behavioral Testing (Rotational Behavior):
-
Following a recovery period of several weeks to allow for the full development of the lesion, the rats are challenged with a dopamine agonist.
-
The animals are placed in a circular arena, and their rotational behavior (full 360° turns) is recorded.
-
Dopamine agonists, such as the active metabolite of mesulergine, will cause the lesioned animals to rotate contralaterally (away from the side of the lesion) due to denervation supersensitivity of the dopamine receptors on the lesioned side.
-
The number of contralateral rotations over a defined period is counted and used as a measure of the compound's in vivo dopaminergic agonist activity.
-
Workflow for the 6-OHDA rat model of Parkinson's disease.
Conclusion
The in vivo dopaminergic action of mesulergine is a classic example of a prodrug strategy. The parent compound, an antagonist at dopamine receptors, is rapidly metabolized to a potent agonist, the 1,20-N,N-bidemethylated metabolite. This metabolite exhibits agonist activity at both D1 and D2 dopamine receptors, with a notably higher potency at the D2 receptor subtype. The characterization of this pharmacological profile has been achieved through a combination of in vitro functional assays and in vivo behavioral models, which collectively confirm the dopaminomimetic effects that underpin the therapeutic utility of mesulergine. Further research to delineate the precise quantitative binding affinities and functional potencies of this and other potential metabolites would provide a more complete understanding of the complex pharmacology of mesulergine.
References
Methodological & Application
Application Notes and Protocols: Mesulergine Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo effects of mesulergine (B1205297) hydrochloride in rat models, focusing on its dual-action mechanism involving serotonergic and dopaminergic pathways. Detailed protocols for replicating key experiments are also provided.
Quantitative Data Summary
Mesulergine hydrochloride has been shown to have a dose-dependent and time-dependent effect on food intake, body weight, and neurotransmitter turnover in rats. The following tables summarize the key quantitative findings from in vivo studies.
Table 1: Effects of Mesulergine on Food Intake in Rats [1][2]
| Treatment Group | Dose (mg/kg, i.p.) | Time Point | Diet Type | Change in Food Intake |
| Mesulergine | 1 | 4 hours | Standard Diet | Increased |
| Mesulergine | 3 | 4 hours | Standard Diet | Dose-dependent increase |
| Mesulergine | 1 | 24 hours | Standard Diet | Increased |
| Mesulergine | 1 and 3 | 4 hours | Carbohydrate Enriched | No change |
| Mesulergine | 1 and 3 | 24 hours | Carbohydrate Enriched | Dose-dependent decrease |
| Mesulergine | 1 | 24 hours | Total | No change |
| Mesulergine | 3 | 24 hours | Total | Decreased |
| Mesulergine | 1 and 3 | 4 hours | Protein Diet | Dose-dependent increase |
| Mesulergine | 1 and 3 | 4 hours | Carbohydrate Diet | Dose-dependent increase |
Table 2: Effects of Mesulergine on Body Weight and Neurotransmitter Turnover in Rats [1]
| Treatment Group | Dose (mg/kg, i.p.) | Parameter | Brain Region | Observation |
| Mesulergine | 1 and 3 | Body Weight | - | Dose-dependent decrease |
| Mesulergine | 1 | 5-HIAA/5-HT Ratio | Hypothalamus, Striatum | Significant increase |
| Mesulergine | 3 | 5-HIAA/5-HT Ratio | Hippocampus | Significant increase |
| Mesulergine | 1 and 3 | Dopamine (B1211576) Turnover | Hypothalamus, Striatum | No changes |
Experimental Protocols
Dietary Selection and Food Intake Study
This protocol is designed to assess the effects of mesulergine on diet selection and overall food intake in rats.
Materials:
-
Male Wistar rats
-
Standard rodent diet (SD)
-
Carbohydrate-enriched diet (CED) (e.g., 50% sweet carbohydrate)[1]
-
Protein-enriched diet
-
This compound
-
Vehicle (e.g., saline)
-
Metabolic cages for individual housing and food intake measurement
-
Animal balance
Procedure:
-
Acclimation: House male Wistar rats individually in metabolic cages for at least one week to acclimate them to the housing conditions and diets.
-
Diet Presentation: Provide rats with ad libitum access to both a standard diet and a carbohydrate-enriched diet (or a protein-enriched diet, depending on the study's focus).[1][2]
-
Grouping: Divide the rats into three groups: vehicle control, low-dose mesulergine (1 mg/kg), and high-dose mesulergine (3 mg/kg).[1]
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) daily.[1]
-
Food Intake Measurement: Measure the consumption of each diet at 4 hours and 24 hours post-injection.[1]
-
Body Weight Measurement: Record the body weight of each rat daily.[1]
-
Duration: Continue the experiment for a period of seven days.[1]
Neurotransmitter Turnover Analysis
This protocol outlines the procedure for measuring serotonin (B10506) and dopamine turnover in different brain regions following mesulergine treatment.
Materials:
-
Brain tissue from rats treated as described in Protocol 2.1
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Reagents for the assay of 5-HT, 5-HIAA, dopamine, and DOPAC
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Collection: At the end of the treatment period (e.g., day 8), euthanize the rats and dissect the hypothalamus, striatum, and hippocampus.[1]
-
Tissue Preparation: Homogenize the brain tissue samples in an appropriate buffer.
-
Neurotransmitter Extraction: Perform an extraction procedure to isolate the monoamines and their metabolites.
-
HPLC Analysis: Inject the extracted samples into the HPLC system to quantify the levels of 5-HT, 5-HIAA, dopamine, and DOPAC.[1]
-
Data Analysis: Calculate the 5-HIAA/5-HT ratio as an index of serotonin turnover.
Visualizations
Signaling Pathway of Mesulergine
Caption: Dual action of Mesulergine on serotonin and dopamine receptors.
Experimental Workflow for In Vivo Rat Studies
Caption: Workflow for Mesulergine dietary and neurochemical studies in rats.
References
- 1. Effects of mesulergine treatment on diet selection, brain serotonin (5-HT) and dopamine (DA) turnover in free feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of mu-CPP and mesulergine on dietary choices in deprived rats: possible mechanisms of their action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Mesulergine Hydrochloride Solutions in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Mesulergine hydrochloride solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical and Solubility Data
This compound is a potent ligand at serotonin (B10506) and dopamine (B1211576) receptors, acting as a 5-HT2A and 5-HT2C receptor antagonist and a D2-like dopamine receptor partial agonist.[1] Accurate solution preparation is the first step in obtaining meaningful pharmacological data.
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 398.95 g/mol | [1] |
| Chemical Formula | C₁₈H₂₆N₄O₂S·HCl | [1] |
| Solubility in DMSO | Up to 100 mM (39.9 mg/mL) | [1] |
| Solubility in Water | Up to 5 mM (1.99 mg/mL) with gentle warming | [1] |
| Storage of Solid | Desiccate at room temperature, protected from light. Stable for up to 6 months. | [2] |
| Storage of Stock Solutions | Aliquot and store at -20°C or below for up to 1 month. Prepare fresh solutions when possible. | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for initial solubilization of water-insoluble compounds.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.99 mg of the compound (Molecular Weight = 398.95 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to one month.[2]
Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution to prepare working concentrations for typical cell-based assays, such as receptor binding or functional assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer (e.g., cell culture medium, Hanks' Balanced Salt Solution (HBSS), or a specific binding buffer such as 50 mM Tris-HCl)
-
Sterile microcentrifuge tubes or a 96-well plate for dilution series
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in the desired assay buffer. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of buffer). Note: The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Serial Dilutions: Perform a serial dilution from the intermediate stock to achieve the desired range of working concentrations. For a 10-point dose-response curve, a 1:10 or 1:3 serial dilution is common.
-
Application to Assay: Add the final working solutions to the assay plates containing cells or cell membranes. Ensure that a vehicle control (assay buffer with the same final concentration of DMSO) is included in the experiment.
Visualization of Experimental Workflow and Signaling Pathway
To facilitate understanding, the following diagrams illustrate the experimental workflow for solution preparation and the known signaling pathway of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound.
References
Application Notes and Protocols: Mesulergine Hydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide comprehensive details on the solubility of mesulergine (B1205297) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and water. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a diagram of the compound's primary signaling pathways. The information herein is intended to guide researchers in the effective handling and application of mesulergine hydrochloride in a laboratory setting.
Introduction
This compound is a derivative of the ergoline (B1233604) class of compounds, recognized for its interaction with serotonin (B10506) and dopamine (B1211576) receptors.[1] Specifically, it functions as an antagonist at the 5-HT2A and 5-HT2C serotonin receptors and as a partial agonist at D2-like dopamine receptors.[2] This pharmacological profile has led to its investigation in the context of conditions such as Parkinson's disease and hyperprolactinemia.[1][3][4] Accurate solubility data is critical for the design of in vitro and in vivo experiments, ensuring reliable and reproducible results. This document outlines the solubility of this compound in two common laboratory solvents, DMSO and water, and provides standardized protocols for its dissolution.
Quantitative Solubility Data
The solubility of this compound in DMSO and water has been determined and is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Special Conditions |
| DMSO | 100 mM | 39.9 mg/mL[2] | - |
| Water | 5 mM | 1.99 mg/mL[2] | Gentle warming may be required[2] |
Table 1: Solubility of this compound.
Experimental Protocols
The following protocols describe the methodology for preparing solutions of this compound in DMSO and water. These are generalized methods and may be adapted based on specific experimental requirements.
Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh 39.9 mg (Molecular Weight: 398.95 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO. For a 1 mL final volume, add 1 mL of DMSO.
-
Cap the tube or vial securely.
-
Vortex the solution until the this compound is completely dissolved. Visual inspection should confirm the absence of any particulate matter.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or below, protected from light.
Preparation of a 5 mM Aqueous Solution
Materials:
-
This compound powder
-
Deionized or distilled water
-
Vortex mixer
-
Water bath or heating block
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Weigh the required amount of this compound powder. To prepare 1 mL of a 5 mM solution, weigh 1.99 mg.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of deionized or distilled water.
-
Cap the tube or vial securely.
-
Vortex the solution.
-
If the compound does not fully dissolve, gentle warming in a water bath set to 45-60°C can be applied. Intermittently vortex the solution until it becomes clear.
-
Allow the solution to return to room temperature before use.
-
It is advisable to prepare aqueous solutions fresh on the day of use.
Signaling Pathway and Experimental Workflow
The pharmacological activity of this compound is primarily mediated through its interaction with dopaminergic and serotonergic pathways.
Figure 1: this compound Signaling Pathway
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Figure 2: Experimental Workflow for Solubility Determination
Conclusion
The data and protocols presented in these application notes serve as a foundational guide for the use of this compound in research. Adherence to these guidelines for solubility and solution preparation will contribute to the accuracy and reproducibility of experimental outcomes. Researchers should always refer to batch-specific information provided by the supplier for the most precise data.
References
Application Notes and Protocols for Radioligand Binding Assay of Mesulergine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay using Mesulergine hydrochloride. This document outlines the necessary reagents, experimental procedures, and data analysis techniques to characterize the binding of Mesulergine to its target receptors, primarily serotonin (B10506) and dopamine (B1211576) receptors.
Introduction
This compound is a derivative of ergoline (B1233604) that acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors and as a partial agonist at dopamine D2-like receptors.[1][2] It also exhibits high affinity for the 5-HT7 receptor.[3] Radioligand binding assays are a fundamental technique to quantify the interaction of a ligand with its receptor.[4][5] This protocol specifically details the use of radiolabeled Mesulergine ([³H]-Mesulergine) to determine binding affinity (Ki) and receptor density (Bmax) in a given tissue or cell preparation.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for various receptors, as determined by radioligand binding assays.
| Receptor | Radioligand | Preparation | Ki (nM) | pA2 | KD (nM) | Bmax (fmol/mg protein) | Reference |
| 5-HT2A | [³H]-Mesulergine | Rat Cerebral Cortex | - | 9.1 | 1.9 | 11.3 pmol/g tissue | [6] |
| 5-HT2C | [³H]-Mesulergine | Pig Choroid Plexus | - | 9.1 | 0.57 - 0.64 | 0.15 pmol/mg | [7][8] |
| [³H]-Mesulergine | NIH 3T3 Cells | - | - | 4.7 | 6800 pmol/g protein | [9] | |
| 5-HT7 | [³H]-Mesulergine | Rat Brain | - | - | 1.0 (pK D = 8.0) | 9.9 | [3] |
| [³H]-Mesulergine | Guinea-pig Ileum | - | - | 1.26 (pK D = 7.9) | 21.5 | [3] | |
| D2-like Dopamine | - | - | 8 | - | - | - |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (Ki) of unlabeled this compound or other test compounds for a target receptor using [³H]-Mesulergine as the radioligand.
Materials and Reagents
-
[³H]-Mesulergine hydrochloride (Specific Activity: ~70-90 Ci/mmol)
-
Unlabeled this compound
-
Target Receptor Source: e.g., rat brain cortex homogenate, cell lines expressing the receptor of interest (e.g., 5-HT2C).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Masking Drugs (for selective receptor binding):
-
To isolate 5-HT7 binding: Cinanserin (30 nM for 5-HT2A/2C), RS 102221 (3 µM for 5-HT2C), Raclopride (1 µM for D2), Prazosin (0.1 µM for α1), and Yohimbine (0.1 µM for α2).[3]
-
-
Scintillation Cocktail (e.g., Betaplate Scint)
-
Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)
-
96-well plates
-
FilterMate™ Harvester or equivalent filtration apparatus
-
MicroBeta counter or equivalent scintillation counter
-
Protein Assay Kit (e.g., BCA assay)
Procedure
1. Membrane Preparation: a. Homogenize the tissue or cells in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[10] b. Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[10] c. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10] d. Resuspend the pellet in fresh buffer and repeat the centrifugation.[10] e. Resuspend the final pellet in assay buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C.[10] f. Determine the protein concentration of the membrane preparation using a BCA assay.[10]
2. Binding Assay: a. On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.[10] b. The assay is performed in a 96-well plate with a final volume of 250 µL per well.[10] c. Total Binding: Add 150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells), 50 µL of assay buffer, and 50 µL of [³H]-Mesulergine solution. d. Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled Mesulergine (e.g., 10 µM), and 50 µL of [³H]-Mesulergine solution. e. Competitive Binding: Add 150 µL of membrane preparation, 50 µL of the competing test compound at various concentrations (typically a 10-point dilution series), and 50 µL of [³H]-Mesulergine solution. f. When targeting a specific receptor like 5-HT7, include the appropriate masking drugs in the assay buffer.[3] g. Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
3. Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.[10] b. Wash the filters four times with ice-cold wash buffer.[10] c. Dry the filters for 30 minutes at 50°C.[10] d. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]
4. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the log concentration of the competing compound. c. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in Prism®). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Visualizations
Experimental Workflow
References
- 1. revvity.com [revvity.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential radioligand binding properties of [3H]5-hydroxytryptamine and [3H]mesulergine in a clonal 5-hydroxytryptamine1C cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Labeling Serotonin-2 Receptors with [3H]mesulergine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and neuropsychological processes. The 5-HT2 receptor subfamily, consisting of 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is of particular interest as a therapeutic target for various disorders, including depression, schizophrenia, and obesity. [3H]mesulergine is a high-affinity radiolabeled antagonist that has been widely used to label and characterize 5-HT2 receptors, particularly the 5-HT2C subtype.[1][2] These application notes provide detailed protocols and data for the use of [3H]mesulergine in radioligand binding assays to study these important receptors.
Data Presentation
The following tables summarize the binding affinities (Kd) and receptor densities (Bmax) of [3H]mesulergine for the different serotonin-2 receptor subtypes as reported in various studies. These values can vary depending on the tissue or cell line used, as well as the specific experimental conditions.
Table 1: [3H]mesulergine Binding Parameters for 5-HT2A Receptors
| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein or pmol/g tissue) | Reference |
| Rat Cerebral Cortex | 1.9 | 11.3 pmol/g tissue | [1] |
Table 2: [3H]mesulergine Binding Parameters for 5-HT2B Receptors
| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Recombinant (mammalian cell lines) | Not explicitly stated for [3H]mesulergine as the primary radioligand in the provided text, but used in conjunction with agonist radiolabels. | [3] |
Table 3: [3H]mesulergine Binding Parameters for 5-HT2C Receptors
| Tissue/Cell Line | Kd (nM) | Bmax (pmol/mg protein or pmol/g tissue) | Reference |
| Membranes from cells transiently transfected with 5-HT2C receptor | 0.64 | 0.15 pmol/mg protein | [4] |
| Membranes from cells transiently transfected with 5-HT2C receptor (average of 5 experiments) | 0.57 ± 0.12 | Not Reported | [4] |
| NIH 3T3 cells expressing 5-HT1C (now classified as 5-HT2C) receptors | 4.7 ± 0.7 | 6.8 ± 1.0 pmol/g protein | [5] |
Experimental Protocols
This section provides a detailed methodology for performing a radioligand binding assay using [3H]mesulergine to label serotonin-2 receptors. This protocol is a synthesis of standard procedures reported in the literature.[6][7]
Protocol 1: Membrane Preparation from Tissues or Cells
-
Homogenization: Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).[6]
-
Initial Centrifugation: For tissue homogenates, perform a low-speed centrifugation at 1,000 x g for 3 minutes at 4°C to remove large debris.[6]
-
Membrane Pelleting: Centrifuge the supernatant from the previous step at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Resuspension and Storage: Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant. Aliquot the membrane preparation and store at -80°C until use.[6]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Pierce® BCA assay.[6]
Protocol 2: Saturation Radioligand Binding Assay
-
Assay Setup: On the day of the experiment, thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6] The assay is typically carried out in 96-well plates with a final volume of 250 µL per well.[6]
-
Reaction Mixture: To each well, add:
-
150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[6]
-
50 µL of assay buffer for total binding or a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin (B1677119) or unlabeled mesulergine) for non-specific binding.
-
50 µL of [3H]mesulergine solution at various concentrations (e.g., 0.1 to 20 nM) to generate a saturation curve.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[6]
-
Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine).[6]
-
Washing: Wash the filters four times with ice-cold wash buffer.[6]
-
Drying and Counting: Dry the filters for 30 minutes at 50°C.[6] Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.[6]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [3H]mesulergine and fit the data using non-linear regression to determine the Kd and Bmax values.
Mandatory Visualizations
Signaling Pathways
The 5-HT2 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[8] However, they can also engage other signaling pathways.
Caption: Canonical 5-HT2A receptor signaling cascade.
Caption: 5-HT2B receptor signaling pathways.[9][10][11]
Caption: Diverse signaling of the 5-HT2C receptor.[12][13][14]
Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand binding assay.
Caption: Workflow for a [3H]mesulergine binding assay.
References
- 1. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential radioligand binding properties of [3H]5-hydroxytryptamine and [3H]mesulergine in a clonal 5-hydroxytryptamine1C cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mesulergine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of Mesulergine hydrochloride in in vitro cell culture experiments. This compound is a compound with a dual mechanism of action, acting as a potent antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors and as a partial agonist at D2-like dopamine (B1211576) receptors. This document summarizes its receptor binding affinities, provides detailed protocols for key cell-based assays, and offers guidance on determining appropriate cell culture concentrations for functional studies.
Introduction
This compound is an ergoline (B1233604) derivative that has been investigated for its potential therapeutic effects in conditions such as hyperprolactinemia and Parkinson's disease. Its pharmacological profile is characterized by its interaction with multiple neurotransmitter receptors. In a cellular context, Mesulergine itself acts as an antagonist at dopamine receptors; however, it is metabolized in vivo to a potent dopaminomimetic compound. Understanding the in vitro effects of the parent compound is crucial for elucidating its direct cellular mechanisms of action.
These notes are intended to provide researchers with the necessary information to design and execute robust cell culture experiments involving this compound, with a focus on determining optimal concentrations for desired cellular responses.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Tissue/Cell Line | Kd (nM) | Bmax (pmol/g protein) | Reference |
| Serotonin-2 | [3H]-Mesulergine | Rat Cerebral Cortex Membranes | 1.9 | 11.3 (pM/g tissue) | [1] |
| 5-HT1C | [3H]-Mesulergine | NIH 3T3 cells | 4.7 ± 0.7 | 6,800 ± 1,000 | [2] |
Note: The dissociation constant (Kd) is a measure of the ligand's binding affinity to a receptor. A lower Kd value indicates a higher binding affinity. These values are critical for determining the appropriate concentration range for in vitro functional assays.
Experimental Protocols
Receptor Binding Assay
This protocol is adapted from studies using [3H]-Mesulergine to characterize its binding to serotonin receptors.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound to its target receptors in a specific cell line or tissue preparation.
Materials:
-
Cells or tissue homogenates expressing the target receptor (e.g., NIH 3T3 cells transfected with 5-HT1C receptor)
-
[3H]-Mesulergine (radioligand)
-
Non-labeled this compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from the chosen cell line or tissue according to standard laboratory protocols.
-
Saturation Binding:
-
Incubate a fixed amount of membrane protein with increasing concentrations of [3H]-Mesulergine (e.g., 0.1 - 20 nM).
-
To determine non-specific binding, include a parallel set of tubes containing a high concentration of non-labeled this compound (e.g., 10 µM).
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Competition Binding:
-
Incubate a fixed amount of membrane protein with a fixed concentration of [3H]-Mesulergine (typically at or near its Kd value, e.g., 1-5 nM).
-
Add increasing concentrations of non-labeled this compound to displace the radioligand.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine Kd and Bmax values.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of a range of this compound concentrations on cell viability and to calculate the IC50 (half-maximal inhibitory concentration) if cytotoxic effects are observed.
Materials:
-
Target cell line (e.g., a cell line expressing 5-HT2C or D2 receptors)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Based on its Kd values in the low nanomolar range, a starting concentration range for functional assays could be from 1 nM to 10 µM. A wider range may be necessary to observe cytotoxic effects.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve Mesulergine).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.
cAMP Functional Assay
Objective: To assess the effect of this compound on the intracellular cyclic AMP (cAMP) levels, which is a key second messenger in D2 receptor signaling (Gi/o-coupled, leading to decreased cAMP) and can be relevant for some 5-HT receptors.
Materials:
-
Target cell line expressing the receptor of interest (e.g., CHO cells transfected with D2 receptors)
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production)
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based)
-
Cell lysis buffer (provided with the kit)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells into a suitable multi-well plate and grow to the desired confluency.
-
Compound Pre-incubation (for antagonist mode):
-
Treat cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
-
Agonist/Forskolin Stimulation:
-
To assess D2 partial agonism, treat cells with increasing concentrations of this compound.
-
To assess D2 antagonism, after pre-incubation with Mesulergine, stimulate the cells with a known D2 agonist or with forskolin to induce cAMP production.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol.
-
Signal Measurement: Read the plate on a microplate reader at the appropriate wavelength(s).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonism) or IC50 (for antagonism) of this compound on cAMP production.
Visualizations
Caption: Mesulergine Signaling Pathway
Caption: General Experimental Workflow
References
Application Note: Quantification of Mesulergine Hydrochloride Using a Stability-Indicating HPLC Method
Abstract
This application note details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Mesulergine hydrochloride in bulk drug substance and pharmaceutical formulations. The method is designed to separate this compound from its potential degradation products, making it suitable for stability studies and routine quality control. This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and method validation guidelines in accordance with ICH recommendations.
Introduction
This compound is a potent 5-HT2A and 5-HT2C receptor antagonist and a partial agonist of D2-like dopamine (B1211576) receptors. It has been investigated for its antiparkinsonian and antiprolactin effects. Accurate and reliable analytical methods are crucial for the quality control and stability assessment of this compound. This application note presents a reverse-phase HPLC (RP-HPLC) method developed for this purpose. The method is designed to be specific, accurate, precise, and stability-indicating.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric glassware: Class A.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade ammonium (B1175870) acetate (B1210297) and formic acid. This compound reference standard of known purity.
2.2. Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in Table 1.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Ammonium acetate in water, pH 4.5 with formic acidB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-22 min: 80% to 20% B22-30 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 30 minutes |
Table 1: Proposed HPLC Method Parameters
Protocols
3.1. Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
3.2. Sample Preparation (for a hypothetical tablet formulation)
-
Weigh and powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution has a theoretical concentration of 100 µg/mL of this compound.
3.3. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Working Solution (100 µg/mL) five times and evaluate the parameters listed in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Table 2: System Suitability Requirements
Method Validation Summary (Hypothetical Data)
The proposed method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters and their expected outcomes is provided in the following tables.
4.1. Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 120500 |
| 25 | 301000 |
| 50 | 602500 |
| 100 | 1204000 |
| 150 | 1805500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Linearity Data
4.2. Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.2 | 99.3% |
| Average Recovery | 99.6% |
Table 4: Accuracy Data
4.3. Precision
| Parameter | % RSD of Peak Area |
| Repeatability (n=6) | 0.8% |
| Intermediate Precision (n=6) | 1.2% |
Table 5: Precision Data
4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 6: LOD and LOQ Data
4.5. Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, this compound samples should be subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation. The results should show that the main peak is well-resolved from any degradation product peaks.
| Stress Condition | Observation |
| Acid Hydrolysis (0.1 N HCl) | Significant degradation with distinct impurity peaks |
| Base Hydrolysis (0.1 N NaOH) | Moderate degradation |
| Oxidative (3% H₂O₂) | Minor degradation |
| Thermal (80°C for 24h) | Negligible degradation |
| Photolytic (UV light) | Minor degradation |
Table 7: Forced Degradation Study Summary
Visualizations
Application Notes and Protocols for Mesulergine Hydrochloride in the In Vivo Study of Hyperprolactinemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin, is implicated in various physiological and pathological states, including infertility, galactorrhea, and pituitary tumors. The study of this condition in vivo is crucial for understanding its mechanisms and for the development of novel therapeutic agents. Mesulergine (B1205297) hydrochloride, an ergoline (B1233604) derivative, has been identified as a compound of interest for modulating prolactin levels. This document provides detailed application notes and protocols for the use of mesulergine hydrochloride in in vivo research models of hyperprolactinemia.
Mesulergine exhibits a unique pharmacological profile. While the parent compound can act as a dopamine (B1211576) antagonist, its primary mechanism for reducing prolactin is through a metabolite that functions as a potent dopamine D2 receptor agonist.[1][2] This agonistic activity at the D2 receptors on pituitary lactotrophs inhibits the synthesis and secretion of prolactin. Additionally, mesulergine has been noted to interact with serotonin (B10506) receptors, which may contribute to its overall pharmacological effects.
Data Presentation
The following tables summarize the quantitative data pertinent to the use of this compound in hyperprolactinemia research.
Table 1: In Vivo Efficacy of this compound in Prolactin Inhibition (Human Studies)
| Drug | Dose | Route of Administration | Prolactin Reduction | Side Effects | Reference |
| Mesulergine | 0.5 mg | Oral | Comparable to 2.5 mg Bromocriptine | Fewer than Bromocriptine | [2] |
| Mesulergine | 1-2 mg/day | Oral | Effective in long-term treatment | Well-tolerated | [2] |
| Bromocriptine | 2.5 mg | Oral | Standard for comparison | Nausea, vomiting, hypotension | [2] |
Table 2: Proposed Dose-Response Relationship of this compound for Prolactin Inhibition in a Rat Model of Hyperprolactinemia
Note: Specific dose-response data for mesulergine in a diethylstilbestrol-induced hyperprolactinemia rat model is limited. The following doses are suggested based on related in vivo studies and should be optimized in a pilot dose-finding study.
| Dose (mg/kg) | Route of Administration | Expected Prolactin Reduction (relative to untreated hyperprolactinemic controls) | Notes |
| 1.0 | Intraperitoneal (i.p.) | Moderate | Based on doses used in behavioral studies. |
| 3.0 | Intraperitoneal (i.p.) | Significant | Higher dose from behavioral studies, likely to have a more pronounced effect on prolactin. |
| Vehicle Control | Intraperitoneal (i.p.) | None | Essential for establishing baseline prolactin levels in the model. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mesulergine's Prolactin-Lowering Effect
References
Application of Mesulergine Hydrochloride in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesulergine hydrochloride is a synthetic ergoline (B1233604) derivative with a complex pharmacological profile, exhibiting antagonist activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors, as well as dopamine (B1211576) D2-like receptors.[1] Notably, its metabolites have been shown to act as potent dopamine agonists.[2][3] This dual activity of the parent compound and its metabolites makes Mesulergine an interesting candidate for investigation in the context of neurological and psychiatric disorders. Primary neuronal cultures provide a valuable in vitro system to dissect the direct effects of compounds like Mesulergine on neuronal function, morphology, and signaling pathways, independent of systemic metabolism.
These application notes provide a comprehensive overview of the known properties of this compound and offer detailed, generalized protocols for its application in primary neuronal cultures. The protocols are based on standard well-established methodologies for neuronal cell culture and analysis, adapted for the investigation of a compound with the pharmacological profile of Mesulergine.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor | Activity | Affinity/Potency | Species | Reference |
| 5-HT2A | Antagonist | pA2 = 9.1 | Not Specified | [1] |
| 5-HT2C | Antagonist | pA2 = 9.1 | Not Specified | [1] |
| D2-like Dopamine | Partial Agonist | Ki = 8 nM | Not Specified | [1] |
| D1 Dopamine | Antagonist | Micromolar concentrations | Rat | [2] |
| D2 Dopamine | Antagonist | Nanomolar concentrations | Rat | [2] |
| Serotonin-2 | High Affinity Ligand | KD = 1.9 nM | Rat |
Table 2: Effects of Mesulergine and its Metabolite on Dopamine Receptors
| Compound | Receptor | Effect | Concentration | Reference |
| Mesulergine | D1 | Antagonism | Micromolar | [2] |
| Mesulergine | D2 | Antagonism | Nanomolar | [2] |
| 1,20-N,N-bidemethylated metabolite | D1 | Stimulation | Micromolar | [2] |
| 1,20-N,N-bidemethylated metabolite | D2 | Stimulation | Nanomolar | [2] |
Signaling Pathways
The signaling cascades initiated by this compound are dependent on the receptor subtype it interacts with. As an antagonist, it blocks the downstream signaling of the natural ligands (serotonin and dopamine). Conversely, its partial agonist activity at D2-like receptors would elicit a sub-maximal response compared to a full agonist. The diagram below illustrates the principal signaling pathways associated with the receptors targeted by Mesulergine.
Experimental Protocols
The following are generalized protocols for the application of this compound in primary neuronal cultures. Researchers should optimize these protocols based on the specific neuronal cell type and experimental goals.
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate®-A medium (or similar)
-
Papain (20 U/mL) and DNase I (100 µg/mL) solution
-
Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold Hibernate®-A medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal® complete medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated vessels at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a half-media change every 3-4 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuronal cultures (e.g., from Protocol 1) at day in vitro (DIV) 7-10
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Complete Neurobasal® medium
Procedure:
-
Prepare serial dilutions of this compound in complete Neurobasal® medium to achieve the desired final concentrations. Based on its receptor affinities, a concentration range of 1 nM to 10 µM is recommended for initial screening.
-
Include a vehicle control (the solvent used for the stock solution at the same final concentration).
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cultures for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Proceed with downstream analysis (e.g., immunocytochemistry, Western blotting, neurite outgrowth analysis, or calcium imaging).
Protocol 3: Neurite Outgrowth Assay
This assay is used to assess the effect of this compound on neuronal morphology.
Materials:
-
Treated primary neuronal cultures (from Protocol 2)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor® 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Fix the treated neuronal cultures with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% goat serum in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-βIII-tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using appropriate image analysis software (e.g., ImageJ with the NeuronJ plugin).
Protocol 4: Calcium Imaging Assay
This assay measures changes in intracellular calcium levels in response to this compound, which can indicate effects on neuronal activity and signaling.
Materials:
-
Primary neuronal cultures on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped for live-cell imaging and ratiometric analysis
Procedure:
-
Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic® F-127).
-
Replace the culture medium with the loading solution and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed HBSS.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire a baseline fluorescence recording.
-
Apply this compound at the desired concentration and record the change in fluorescence over time.
-
As a positive control, apply a known stimulant (e.g., KCl to induce depolarization or a relevant receptor agonist) at the end of the experiment to confirm cell viability and responsiveness.
-
Analyze the fluorescence data to determine the change in intracellular calcium concentration.
Conclusion
This compound's multifaceted interaction with key neurotransmitter systems presents a compelling case for its detailed investigation in primary neuronal cultures. The provided protocols offer a foundational framework for researchers to explore its effects on neuronal viability, morphology, and signaling. By employing these standardized methods, the scientific community can better elucidate the therapeutic potential and underlying mechanisms of this complex ergoline derivative.
References
Troubleshooting & Optimization
Technical Support Center: [3H]Mesulergine Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [3H]mesulergine in radioligand binding assays.
Troubleshooting High Non-Specific Binding
High non-specific binding (NSB) is a common issue that can obscure the specific binding signal, leading to inaccurate data.[1] Ideally, non-specific binding should be less than 50% of the total binding.[1] The following section addresses common causes of high NSB and provides potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in my [3H]mesulergine assay?
A1: High non-specific binding can stem from several factors related to the radioligand, tissue preparation, assay conditions, and washing procedures. Key contributors include:
-
Radioligand Issues:
-
Concentration is too high: Using a [3H]mesulergine concentration significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor sites.[1]
-
Radioligand degradation: Impurities or degradation products of the radioligand can be "sticky" and bind non-specifically.[1]
-
Hydrophobicity: [3H]mesulergine, like other hydrophobic ligands, has a tendency to exhibit higher non-specific binding.[1]
-
-
Tissue/Cell Preparation:
-
Assay Conditions:
-
Filtration and Washing:
Q2: How can I reduce high non-specific binding related to the radioligand itself?
A2: To address radioligand-related NSB, consider the following:
-
Optimize Radioligand Concentration: Use a concentration of [3H]mesulergine at or below its Kd for the receptor of interest. For competition assays, a concentration at or below the Kd is recommended.[4] The Kd of [3H]mesulergine for 5-HT2 receptors is approximately 1.9 nM.[5][6]
-
Check Radiochemical Purity: Ensure the purity of your [3H]mesulergine is high (typically >90%).[1] Store the radioligand properly to prevent degradation.
Q3: What modifications can I make to my tissue/cell preparation to lower NSB?
A3: Optimizing your membrane preparation is crucial:
-
Titrate Membrane Protein: Reduce the amount of membrane protein in your assay. A typical starting range is 100-500 µg of membrane protein per tube.[1]
-
Thorough Homogenization and Washing: Ensure membranes are well-homogenized and washed to remove any interfering substances.
Q4: Which assay conditions should I optimize to minimize non-specific binding?
A4: Fine-tuning your assay conditions can have a significant impact:
-
Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB.[2] However, you must ensure that the specific binding reaches equilibrium.
-
Modify Assay Buffer:
Q5: How can I improve my washing technique to reduce background?
A5: Effective washing is critical for removing unbound radioligand:
-
Increase Wash Volume and/or Number of Washes: Increase the volume of wash buffer and the number of wash steps.[3]
-
Use Ice-Cold Wash Buffer: Washing with ice-cold buffer helps to minimize the dissociation of specifically bound radioligand while removing unbound ligand.[2]
-
Pre-treat Filters: Pre-soaking glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for consideration in your [3H]mesulergine binding assays.
Table 1: [3H]Mesulergine Binding Properties
| Parameter | Receptor | Value | Reference Tissue |
| Kd | 5-HT2 | 1.9 nM | Rat cerebral cortex |
| Bmax | 5-HT2 | 11.3 pM/g tissue | Rat cerebral cortex |
| Kd | 5-HT1C | 1.7 nM | Rat spinal cord |
| Bmax | 5-HT1C | 3.7 pmol/g | Rat spinal cord |
Table 2: Recommended Concentration Ranges for Assay Components
| Component | Recommended Concentration | Purpose |
| [3H]Mesulergine | At or below Kd (e.g., 0.5 - 2.0 nM) | Minimize NSB in competition assays |
| Membrane Protein | 100 - 500 µ g/tube | Optimize signal-to-noise ratio |
| Unlabeled Competitor | 100-1000x Kd of the competitor | Define non-specific binding |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocking agent to reduce NSB |
| Polyethyleneimine (PEI) | 0.3 - 0.5% | Pre-treatment of filters to reduce filter binding |
Detailed Experimental Protocol
This protocol provides a general framework for a [3H]mesulergine binding assay. Optimization may be required for specific tissues or cell lines.
1. Membrane Preparation
-
Homogenize tissue (e.g., rat cerebral cortex) in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
2. Radioligand Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Total Binding: To each tube, add:
-
100 µL Assay Buffer
-
50 µL [3H]mesulergine (at a final concentration of ~1-2 nM)
-
100 µL membrane preparation (100-200 µg protein)
-
-
Non-Specific Binding: To each tube, add:
-
50 µL unlabeled serotonin (B10506) (5-HT) or another suitable competitor (e.g., mianserin) at a final concentration of 10 µM.
-
50 µL Assay Buffer
-
50 µL [3H]mesulergine (at a final concentration of ~1-2 nM)
-
100 µL membrane preparation (100-200 µg protein)
-
-
Incubation: Incubate all tubes at 25°C for 60 minutes.
-
Filtration:
-
Pre-soak glass fiber filters (e.g., Whatman GF/B) in 0.5% PEI for at least 30 minutes.
-
Rapidly terminate the incubation by vacuum filtration through the pre-soaked filters.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
3. Data Analysis
-
Specific Binding = Total Binding - Non-Specific Binding.
Visualizations
Experimental Workflow
Caption: Workflow for a typical [3H]mesulergine radioligand binding assay.
5-HT2A/2C Receptor Signaling Pathway
Caption: Simplified Gq-coupled signaling pathway for 5-HT2A/2C receptors.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting high non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of spinal 5-HT1C binding sites in the rat: characterization of [3H]mesulergine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mesulergine Hydrochloride Dosage for Behavioral Studies in Rats: A Technical Support Center
Welcome to the technical support center for optimizing the use of Mesulergine hydrochloride in rodent behavioral research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of the ergoline (B1233604) class of compounds. It acts as a dual antagonist for serotonin (B10506) 5-HT2A and 5-HT2C receptors and as a partial agonist for dopamine (B1211576) D2-like receptors. This complex pharmacology allows it to modulate both serotonergic and dopaminergic neurotransmission, making it a compound of interest for a variety of behavioral studies.
Q2: What is a good starting dose for this compound in rat behavioral studies?
A2: Based on published literature, intraperitoneal (i.p.) doses of 1.0 mg/kg and 3.0 mg/kg have been used in rats for studying effects on feeding behavior and memory, respectively. A dose-response study is always recommended to determine the optimal dose for your specific behavioral paradigm and experimental conditions.
Q3: How should I prepare and administer this compound?
A3: this compound should be dissolved in a suitable vehicle, such as sterile saline. The solution should be prepared fresh on the day of the experiment. The most common route of administration in the cited studies is intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight, typically 1 ml/kg.
Q4: What are the potential side effects of this compound in rats?
A4: While specific side effect profiles for a broad range of behavioral tests are not extensively documented, its action on dopaminergic and serotonergic systems could potentially lead to changes in locomotor activity, stereotyped behaviors, or changes in appetite. Careful observation of the animals for any abnormal behaviors after administration is crucial.
Troubleshooting Guides
Issue 1: Unexpected or No Effect on Locomotor Activity in the Open Field Test
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose | The selected dose may be too low to elicit a response or too high, causing sedative effects. Action: Conduct a dose-response study, starting with the documented effective doses (1.0 - 3.0 mg/kg i.p.) and including both lower and higher doses. |
| Timing of Behavioral Testing | The behavioral effects of Mesulergine may have a specific time course. Action: Perform a time-course study, testing animals at different time points after injection (e.g., 15, 30, 60, and 120 minutes) to identify the peak effect time. |
| Habituation to the Test Environment | Prior exposure to the open field arena can reduce exploratory behavior, masking the drug's effects. Action: Ensure all animals are naive to the testing apparatus. Handle animals for several days prior to testing to reduce stress-induced alterations in activity. |
| Environmental Factors | Lighting, noise, and time of day can significantly influence locomotor activity. Action: Maintain consistent and controlled environmental conditions for all testing sessions. Test during the animals' active phase (dark cycle) for more robust activity levels. |
Issue 2: Inconsistent or Uninterpretable Results in the Elevated Plus Maze (EPM)
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Dose-Related Biphasic Effects | Dopaminergic and serotonergic drugs can have complex, dose-dependent effects on anxiety-like behavior. Action: A thorough dose-response evaluation is critical. It's possible that low doses have anxiolytic-like effects while high doses are anxiogenic or have no effect. |
| Confounding Effects on Locomotor Activity | Changes in open arm exploration might be secondary to general changes in motor activity. Action: Always analyze total arm entries or distance moved in the EPM as a measure of general activity. If significant changes are observed, the anxiety-related data should be interpreted with caution. An open field test can be conducted separately to assess locomotor effects. |
| Handling and Acclimation | Stress from handling can increase anxiety and variability. Action: Handle animals for several days leading up to the test. Allow for a sufficient acclimation period (at least 30-60 minutes) in the testing room before placing the animal on the maze. |
| Testing Environment | Subtle changes in lighting or olfactory cues can impact behavior in the EPM. Action: Maintain consistent, low-level lighting. Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove any scent cues. |
Issue 3: Lack of Expected Antidepressant-like Effect in the Forced Swim Test (FST)
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Acute vs. Chronic Dosing | The antidepressant-like effects of many compounds are more pronounced after chronic administration. Action: Consider a chronic dosing regimen (e.g., once daily for 14-21 days) before conducting the FST. |
| Inappropriate Dose | The effective dose for antidepressant-like effects may differ from those affecting other behaviors. Action: Perform a dose-response study, considering that higher doses might induce motor effects that confound the interpretation of immobility time. |
| Strain and Sex Differences | Different rat strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants. Action: Select a rat strain known to be sensitive in the FST. Be consistent with the sex of the animals used, or analyze data for males and females separately. |
| Water Temperature | Water temperature can affect the animal's activity level. Action: Maintain a consistent water temperature (typically 23-25°C) across all test sessions. |
Quantitative Data Summary
| Study Focus | Species/Strain | Drug/Dose | Route | Key Findings | Reference |
| Feeding Behavior | Male Wistar Rats | Mesulergine (1.0 & 3.0 mg/kg) | i.p. | Dose-dependent increase in standard diet consumption 4 hours post-injection. Dose-dependent decrease in carbohydrate-enriched diet intake at 24 hours. | [1] |
| Memory | Male Albino Wistar Rats | Mesulergine (3.0 mg/kg) | i.p. | Antagonized memory deficits induced by the 5-HT2C agonist mCPP. | [2] |
Experimental Protocols
Protocol 1: Assessment of Mesulergine on Feeding Behavior
-
Animals: Male Wistar rats, individually housed.
-
Diet: Provide ad libitum access to a standard chow diet and a palatable, carbohydrate-enriched diet.
-
Drug Preparation: Dissolve this compound in sterile saline to final concentrations for 1.0 mg/kg and 3.0 mg/kg doses (volume of 1 ml/kg).
-
Procedure:
-
Habituate animals to the dual-diet setup for several days.
-
On the test day, weigh the food hoppers for both diets.
-
Administer Mesulergine (1.0 or 3.0 mg/kg, i.p.) or vehicle (saline, i.p.).
-
Measure food intake by weighing the hoppers at 4 hours and 24 hours post-injection.
-
Record the body weight of the animals daily.
-
Protocol 2: Assessment of Mesulergine on Memory (using the Morris Water Maze as an example)
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged just below the water surface.
-
Drug Preparation: Dissolve this compound in sterile saline for a 3.0 mg/kg dose (volume of 1 ml/kg).
-
Procedure:
-
Acquisition Phase (e.g., 4 days):
-
Administer Mesulergine (3.0 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for each rat, starting from different quadrants of the pool.
-
Record the latency to find the hidden platform (up to 60 or 90 seconds). If the rat fails to find the platform, guide it to the location.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
-
Probe Trial (e.g., on day 5):
-
Remove the platform from the pool.
-
Administer the same treatment as in the acquisition phase.
-
Place the rat in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for behavioral studies.
Caption: A logical approach to troubleshooting unexpected results.
References
Potential off-target effects of Mesulergine hydrochloride in screening assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mesulergine (B1205297) hydrochloride in screening assays. The information provided addresses potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected activity in our screening assay when using Mesulergine hydrochloride. What could be the cause?
A1: this compound possesses a complex pharmacological profile with high affinity for multiple receptors. Your unexpected results could be due to off-target binding. Mesulergine is a potent antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors and a partial agonist at dopamine (B1211576) D2-like receptors. It also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7, as well as dopamine D1 receptors. Furthermore, metabolites of mesulergine can have different activity profiles than the parent compound, notably acting as potent dopamine receptor agonists.
Q2: What are the known binding affinities of this compound for various receptors?
A2: The binding affinities (Ki) of this compound for a range of receptors are summarized in the table below. This data can help you assess the likelihood of off-target interactions in your specific assay.
Quantitative Data Summary: this compound Binding Profile
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT2A | ~0.08 | Antagonist | |
| 5-HT2C | ~0.08 | Antagonist | |
| Dopamine D2 | 8 | Partial Agonist | |
| Dopamine D1 | Micromolar range | Antagonist | |
| 5-HT1A | Affinity noted | - | |
| 5-HT1B | Affinity noted | - | |
| 5-HT1D | Affinity noted | - | |
| 5-HT6 | Affinity noted | Agonist | |
| 5-HT7 | High Affinity | - |
Q3: How do the metabolites of this compound differ in activity from the parent compound?
A3: Mesulergine itself can act as a dopamine antagonist. However, it is rapidly metabolized to compounds, such as its 1,20-N,N-bidemethylated metabolite, which are potent dopamine D1 and D2 receptor agonists. This metabolic conversion can lead to time-dependent effects in in-vivo or cell-based assays where metabolic activity is present, initially observing dopamine antagonism followed by agonism.
Q4: We are using a cell-based assay. Could metabolism of this compound be affecting our results?
A4: Yes. If your cell line has metabolic capabilities (e.g., expresses cytochrome P450 enzymes), you may observe a shift in functional activity over time. The parent compound, Mesulergine, may initially exhibit dopamine receptor antagonism, while its metabolites can subsequently produce a potent dopamine agonist effect. Consider the metabolic competence of your experimental system when interpreting results.
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity in a Dopamine Receptor Screening Assay
-
Possible Cause: You may be observing the effects of a mesulergine metabolite. The parent compound is a dopamine antagonist, but its metabolites are potent agonists.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to see if the agonist activity appears after a delay, which could indicate metabolic conversion.
-
Use of Metabolism Inhibitors: If your system allows, co-incubate with broad-spectrum cytochrome P450 inhibitors to see if the agonist effect is diminished.
-
Assay with Parent Compound vs. Metabolite: If a standard for the active metabolite is available, test it directly in your assay to confirm its agonist activity.
-
Issue 2: Inhibition in a Serotonin 5-HT2 Receptor Assay, but Weaker than Expected Potency
-
Possible Cause: While mesulergine is a potent 5-HT2 antagonist, assay conditions can influence observed potency.
-
Troubleshooting Steps:
-
Check Assay Buffer Components: Ensure that the buffer composition, including ionic strength and pH, is optimal for the receptor-ligand binding.
-
Radioligand Concentration: In a radioligand binding assay, ensure the concentration of the radiolabeled ligand is at or below its Kd for the receptor to accurately determine the Ki of the competing ligand (mesulergine).
-
Incubation Time: Ensure the binding reaction has reached equilibrium.
-
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2C receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
[3H]-Mesulergine (as the radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.
-
Non-labeled this compound (for standard curve).
-
Mianserin (as a non-labeled competitor for non-specific binding).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of non-labeled this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]-Mesulergine (typically at its Kd).
-
Dilutions of non-labeled this compound or the test compound.
-
For determining non-specific binding, add a high concentration of Mianserin (e.g., 10 µM).
-
For determining total binding, add assay buffer instead of a competitor.
-
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki of this compound using competitive binding analysis software.
-
Dopamine D2 Receptor Functional Assay (cAMP Measurement)
This protocol outlines a general method for assessing the functional activity of this compound at the D2 dopamine receptor by measuring changes in intracellular cyclic AMP (cAMP).
-
Materials:
-
A cell line expressing the human D2 dopamine receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Dopamine (as a reference agonist).
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer (e.g., HBSS).
-
To test for antagonist activity:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically its EC80) and incubate for a further 15-30 minutes.
-
-
To test for agonist activity:
-
Add varying concentrations of this compound to the cells.
-
Incubate for 15-30 minutes.
-
-
In both cases, after the incubation with the test compound, add forskolin to stimulate cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected results.
Species differences in Mesulergine hydrochloride receptor binding affinity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding species differences in Mesulergine (B1205297) hydrochloride receptor binding affinity. It includes troubleshooting guides and FAQs in a question-and-answer format to address specific experimental issues.
Species Differences in Mesulergine Hydrochloride Receptor Binding Affinity
This compound is an ergoline (B1233604) derivative that exhibits a complex pharmacological profile, primarily interacting with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Notably, its binding affinity can vary significantly across different species, which is a critical consideration for translational research.
Data Presentation: Receptor Binding Affinity of Mesulergine
The following table summarizes the quantitative data on the binding affinity of Mesulergine at various receptor subtypes across different species. The data is presented as pKi or pKD values, where a higher value indicates a higher binding affinity.
| Receptor | Species | Tissue/System | Radioligand | Affinity (pKi/pKD) | Reference |
| Serotonin Receptors | |||||
| 5-HT2A | Rat | Cerebral Cortex | [3H]Mesulergine | 9.1 | [1] |
| 5-HT2C | Rat | Cerebral Cortex | [3H]Mesulergine | 9.1 | [1] |
| 5-HT2C | Human | Cloned | [3H]Mesulergine | - | [2] |
| 5-HT2 | Rat | Cerebral Cortex | [3H]Mesulergine | KD = 1.9 nM | |
| 5-HT2 | Pig | Frontal Cortex | [3H]Mesulergine | Low Affinity | |
| 5-HT2 | Human | Frontal Cortex | [3H]Mesulergine | Low Affinity | [3] |
| 5-HT7 | Rat | Brain | [3H]Mesulergine | pKD = 8.0 ± 0.04 | [4] |
| 5-HT7 | Guinea Pig | Ileum | [3H]Mesulergine | pKD = 7.9 ± 0.11 | [4] |
| 5-HT7 | Human | Cloned (b splice variant) | - | pIC50 = 7.73 (inverse agonist) | [5] |
| Dopamine Receptors | |||||
| D2-like | - | - | - | Ki = 8 nM | [1] |
| D2 | Rat | Striatum | - | Antagonistic properties | [6] |
Note: The affinity of Mesulergine for 5-HT2 receptors is high in rats but significantly lower in pigs and humans, highlighting important species-specific differences[3].
Experimental Protocols
A detailed methodology for a typical radioligand binding assay to determine the receptor affinity of Mesulergine is provided below. This protocol is a synthesis of standard procedures and specific details from studies utilizing [3H]-Mesulergine.
Radioligand Binding Assay Protocol for Mesulergine
Objective: To determine the binding affinity (Ki or Kd) of this compound for a specific receptor subtype (e.g., 5-HT2C or D2) in a given tissue or cell preparation.
Materials:
-
Radioligand: [3H]-Mesulergine
-
Membrane Preparation: Homogenates from the tissue of interest (e.g., rat striatum, human recombinant cells expressing the target receptor).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Competitor Ligands: A known selective ligand for the target receptor for determining non-specific binding (e.g., a high concentration of unlabeled Mesulergine or another specific antagonist).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + [3H]-Mesulergine.
-
Non-specific Binding: Membrane preparation + [3H]-Mesulergine + a saturating concentration of a competitor ligand.
-
Test Compound: Membrane preparation + [3H]-Mesulergine + varying concentrations of the unlabeled test compound (e.g., Mesulergine for homologous competition).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For saturation experiments, plot specific binding against the concentration of [3H]-Mesulergine to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathway for 5-HT2C Receptor
Caption: Simplified 5-HT2C receptor signaling pathway.
Signaling Pathway for D2 Dopamine Receptor
Caption: Simplified D2 dopamine receptor signaling pathway.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during Mesulergine receptor binding experiments.
Q1: Why am I observing high non-specific binding in my [3H]-Mesulergine assay?
A1: High non-specific binding can obscure your specific signal. Here are several potential causes and solutions:
-
Radioligand Concentration Too High: Using an excessively high concentration of [3H]-Mesulergine can lead to increased binding to non-receptor sites.
-
Troubleshooting: Perform a saturation binding experiment to determine the Kd of [3H]-Mesulergine for your system. In subsequent competition assays, use a concentration of the radioligand at or below its Kd value.
-
-
Hydrophobicity of Mesulergine: Ergoline derivatives like Mesulergine can be hydrophobic, leading to sticking to plasticware and filters.
-
Troubleshooting:
-
Pre-treat your filter plates with a blocking agent like 0.3-0.5% polyethyleneimine (PEI).
-
Include a carrier protein like 0.1% bovine serum albumin (BSA) in your assay buffer.
-
Use low-binding plates and tubes.
-
-
-
Inadequate Washing: Insufficient washing may not effectively remove all unbound radioligand.
-
Troubleshooting: Increase the number of wash cycles and ensure you are using ice-cold wash buffer to minimize dissociation of specifically bound ligand.
-
-
Membrane Preparation Quality: Poor quality membrane preparations can lead to high non-specific binding.
-
Troubleshooting: Ensure your membrane preparation protocol includes sufficient washing steps to remove endogenous ligands and other interfering substances. You can also try titrating the amount of membrane protein used in the assay.
-
Q2: My specific binding signal is very low. What could be the problem?
A2: A low specific binding signal can make it difficult to obtain reliable data. Consider the following:
-
Low Receptor Density: The tissue or cell line you are using may have a low expression of the target receptor.
-
Troubleshooting:
-
Increase the amount of membrane protein per well, but be mindful of also increasing non-specific binding.
-
If possible, use a cell line with a higher expression of the target receptor.
-
-
-
Degraded Radioligand: [3H]-Mesulergine, like all radioligands, degrades over time.
-
Troubleshooting: Check the age and storage conditions of your radioligand. It may be necessary to purchase a fresh batch.
-
-
Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition can all affect binding.
-
Troubleshooting:
-
Perform time-course and temperature-dependence experiments to determine the optimal incubation conditions for reaching equilibrium.
-
Ensure your assay buffer has the correct pH and ionic strength for your receptor.
-
-
-
Species Mismatch: As noted, Mesulergine has low affinity for 5-HT2 receptors in human and pig tissue compared to rat[3].
-
Troubleshooting: Confirm that you are using an appropriate species and tissue for the receptor you are studying. If you are studying human receptors, be aware that the binding of [3H]-Mesulergine to 5-HT2 sites may be weak.
-
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Lack of reproducibility can be frustrating. Here are some tips to improve consistency:
-
Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, incubation times, temperatures, and washing procedures, are kept consistent between experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of radioligand or competitor solutions, can introduce significant variability.
-
Troubleshooting: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Membrane Preparation Consistency: Variability in membrane preparations can lead to inconsistent receptor numbers between batches.
-
Troubleshooting: Prepare a large batch of membranes and store them in aliquots at -80°C to use across multiple experiments.
-
-
Data Analysis: Use a consistent method for data analysis.
-
Troubleshooting: Employ a non-linear regression analysis program to fit your data and calculate binding parameters. Ensure you are using the correct model for your experiment (e.g., one-site vs. two-site competition).
-
Q4: How do I account for Mesulergine's binding to multiple receptor subtypes in my assay design?
A4: Mesulergine is known to bind to several 5-HT and dopamine receptors. To isolate binding to a specific receptor of interest, you need to use "masking" ligands.
-
Experimental Design:
-
To study 5-HT7 receptors, for example, you can include antagonists for other receptors that [3H]-Mesulergine binds to, such as a D2 antagonist (e.g., raclopride) and a 5-HT2A/2C antagonist (e.g., ketanserin (B1673593) or another selective compound if you are not studying these) in your assay buffer[4].
-
The concentrations of these masking ligands should be high enough to saturate their respective receptors without significantly competing with [3H]-Mesulergine for binding to your target receptor. It is crucial to perform preliminary experiments to determine the optimal concentrations of these masking agents.
-
By carefully considering these factors and implementing the suggested troubleshooting steps, researchers can obtain more accurate and reproducible data on the receptor binding affinity of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopaminergic properties of mesulergine (CU 32-085) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Addressing solubility issues of Mesulergine hydrochloride for in vivo delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesulergine hydrochloride. The following information is designed to address common solubility challenges encountered during the preparation of in vivo delivery formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in aqueous solutions for my in vivo experiment. What are the recommended solvents?
A1: this compound has limited aqueous solubility. While it is soluble up to 5 mM in water with gentle warming, achieving higher concentrations for in vivo studies can be challenging.[1] For preclinical research, a common starting point is to prepare a stock solution in an organic solvent and then dilute it into the final aqueous vehicle.
-
Recommended Organic Solvents for Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is a good initial choice, as this compound is soluble up to 100 mM in DMSO.[1]
-
Aqueous Vehicles: For final dilutions, physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) are standard. However, direct dilution of a DMSO stock into an aqueous buffer can sometimes cause precipitation.
Troubleshooting Tip: If you observe precipitation upon dilution of your DMSO stock, try a step-wise dilution. Add a small volume of the pre-warmed aqueous buffer to a fresh tube, and then slowly add the DMSO stock drop-wise while vortexing. Continue to add the buffer in small increments with continuous mixing.
Q2: My compound is precipitating out of solution over time. How can I prevent this?
A2: Precipitation of hydrochloride salts like this compound in aqueous solutions can be due to pH shifts or slow disproportionation of the salt to the less soluble free base.
-
pH Control: Maintaining a slightly acidic pH can help keep the compound in its more soluble ionized form. Consider using a buffer with a pH well below the pKa of Mesulergine.
-
Fresh Preparation: It is always recommended to prepare solutions fresh for each experiment.
-
Storage: If short-term storage is necessary, keep the solution at 2-8°C to slow down potential degradation or precipitation.
Q3: Can I use co-solvents to improve the solubility of this compound for in vivo administration?
A3: Yes, co-solvents are a common and effective method to enhance the solubility of poorly soluble compounds. The addition of a water-miscible organic solvent can increase the solubility of lipophilic drugs.
-
Commonly Used Co-solvents for in vivo studies:
-
Polyethylene glycol 300 (PEG 300)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
-
Typical Formulations: A common approach is to use a ternary vehicle system, for example, a mixture of DMSO, PEG 300, and saline.
Troubleshooting Tip: When developing a co-solvent formulation, it is crucial to perform tolerability studies in your animal model to ensure the vehicle itself does not cause adverse effects.
Q4: I have heard about using cyclodextrins to improve drug solubility. Is this a suitable method for this compound?
A4: Yes, cyclodextrin (B1172386) complexation is a widely used technique to enhance the solubility and stability of hydrophobic drugs. Cyclodextrins are cyclic oligosaccharides that can encapsulate the drug molecule, forming an inclusion complex with a hydrophilic exterior.
-
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Benefit: SBE-β-CD is often preferred for parenteral formulations due to its higher aqueous solubility and lower toxicity compared to other cyclodextrins.
Quantitative Data Summary
The following tables provide solubility data for this compound and a structurally related ergoline (B1233604) compound, Bromocriptine mesylate, which can serve as a useful reference.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | up to 100 mM | [1] |
| Water | up to 5 mM (with gentle warming) | [1] |
Table 2: Solubility of Bromocriptine Mesylate (as a reference for ergoline compounds)
| Solvent/Vehicle | Solubility | Reference |
| Ethanol | ~5 mg/mL | [2] |
| DMSO | ~30 mg/mL | [2] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [2] |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| 0.1 N HCl (pH 1.2) | Significantly higher than at pH 6.8 | [3] |
| Phosphate buffer (pH 6.8) | Low solubility | [3] |
| Phosphate buffer (pH 6.8) + 0.5% Brij-35 | ~6-fold increase compared to buffer alone | [1] |
| In vivo formulation (10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline) | ≥ 2.08 mg/mL | [4] |
| In vivo formulation (10% DMSO >> 90% (20% SBE-β-CD in saline)) | ≥ 2.08 mg/mL | [4] |
Disclaimer: The data for Bromocriptine mesylate is provided as a reference due to the limited availability of specific quantitative solubility data for this compound in various formulation vehicles.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a common ternary vehicle for in vivo administration of a poorly soluble compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add the required volume of PEG 300.
-
Slowly add the this compound/DMSO stock solution to the PEG 300 while vortexing.
-
Finally, add the sterile saline to the mixture in a stepwise manner while continuously vortexing to reach the final desired concentration and volume.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming (to 37°C) and sonication may be used to aid dissolution.
Protocol 2: Preparation of a Cyclodextrin-based Formulation
This protocol outlines the preparation of a formulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Water for Injection
Procedure:
-
Prepare a solution of SBE-β-CD in sterile water at the desired concentration (e.g., 20% w/v).
-
Weigh the required amount of this compound.
-
Slowly add the this compound powder to the SBE-β-CD solution while stirring.
-
Continue to stir the mixture until the compound is fully dissolved. This process can be aided by gentle warming or sonication. The formation of the inclusion complex can take some time.
-
Once dissolved, the solution can be sterile filtered (0.22 µm filter) for administration.
Visualizations
Signaling Pathways
This compound acts as an antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors and a partial agonist at dopamine (B1211576) D2-like receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.
Caption: Mesulergine's interactions with key signaling pathways.
Experimental Workflows
The following diagrams illustrate the logical steps for preparing co-solvent and cyclodextrin-based formulations.
Caption: Workflow for preparing a co-solvent formulation.
Caption: Workflow for preparing a cyclodextrin formulation.
References
Technical Support Center: Mesulergine Hydrochloride Electrophysiology Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mesulergine (B1205297) hydrochloride in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Mesulergine hydrochloride and their expected electrophysiological effects?
This compound is a compound with a complex pharmacological profile, primarily acting as a potent antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors and a partial agonist at D2-like dopamine (B1211576) receptors.
-
5-HT2A/2C Receptor Antagonism: Blockade of these receptors is generally associated with a reduction in neuronal excitability. In many neuronal populations, activation of 5-HT2A/2C receptors leads to depolarization and an increase in firing rate. Therefore, antagonism by mesulergine would be expected to counteract these effects, potentially leading to hyperpolarization or a decrease in spontaneous firing.
-
D2-like Dopamine Receptor Partial Agonism: As a partial agonist, mesulergine's effect on D2 receptors is state-dependent. In a hyperdopaminergic state, it will act as an antagonist, reducing dopamine-mediated inhibition of neuronal activity.[1][2] Conversely, in a hypodopaminergic state, it will have an agonistic effect, promoting inhibition. This dual action can lead to complex and context-dependent electrophysiological outcomes.
Q2: I am observing a biphasic or time-dependent effect of Mesulergine in my recordings. What could be the cause?
A key confounding factor with mesulergine is its metabolism. The parent compound, mesulergine, can act as a dopamine antagonist.[3] However, its metabolites have been shown to be potent dopamine agonists.[3][4] This can result in a time-dependent shift in the observed electrophysiological effects, particularly in longer experiments or in preparations with metabolic activity.
-
Initial Application: The initial effects are likely dominated by the parent compound's 5-HT2A/2C antagonism and D2 antagonism.
-
Over Time: As mesulergine is metabolized, the increasing concentration of its dopaminergic agonist metabolites may lead to a shift in the net effect, potentially causing inhibitory effects on neuronal firing in dopamine-sensitive neurons.
Q3: My results with this compound are inconsistent across different animal models. Why might this be?
There are known species-specific differences in the pharmacology of serotonin receptors.[5] The affinity and signaling of ligands, including mesulergine, at 5-HT2 receptors can vary between species such as rats, pigs, and humans.[5] Therefore, it is crucial to consider the species being used and to be cautious when extrapolating results from one species to another.
Q4: I am having trouble with the solubility of this compound in my artificial cerebrospinal fluid (aCSF). What can I do?
Poor solubility can lead to inaccurate drug concentrations and precipitation, which can clog perfusion lines and affect recording stability.
-
Vehicle Selection: this compound is generally soluble in water. However, if you are using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in your aCSF is minimal (typically <0.1%) and that you run a vehicle-only control to account for any effects of the solvent itself.
-
pH Adjustment: The solubility of many compounds is pH-dependent.[6][7] Ensure the pH of your aCSF is stable and within the physiological range (7.3-7.4).[8]
-
Fresh Solutions: It is always recommended to prepare fresh solutions of your drug on the day of the experiment.
-
Filtration: Filter your final drug solution through a 0.22 µm filter before use to remove any potential precipitates.[9]
Q5: I am observing unexpected changes in neuronal activity that don't seem to be receptor-mediated. What else could be happening?
Off-target effects are a potential issue with any pharmacological agent. While mesulergine has a defined primary target profile, it is possible it could interact with other receptors or ion channels at higher concentrations.
-
Ion Channel Modulation: Many centrally acting drugs can have direct effects on voltage-gated ion channels.[10][11] It is advisable to perform concentration-response curves to determine the lowest effective concentration and to consider experiments to rule out major effects on key voltage-gated sodium, potassium, and calcium channels.
-
Redox Effects: Some compounds can cause redox artifacts at the electrode-solution interface, leading to apparent changes in membrane potential or current that are not biological in origin.[12] Using an agar (B569324) bridge to isolate the reference electrode can help mitigate these issues.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No effect of Mesulergine application | 1. Drug Degradation/Precipitation: The drug may have degraded or precipitated out of solution. 2. Inactive Receptors: The target receptors may not be present or functional in your preparation. 3. Concentration Too Low: The concentration of mesulergine may be insufficient to elicit a response. | 1. Prepare fresh drug solutions daily. Filter the solution before use. Visually inspect for any precipitates. 2. Confirm the expression of 5-HT2A/2C and D2 receptors in your tissue/cell type using immunohistochemistry, western blotting, or qPCR. 3. Perform a concentration-response curve to determine the optimal concentration. |
| Irreversible or slowly washing out effect | 1. High Lipophilicity: The compound may be highly lipid-soluble, leading to its accumulation in the cell membrane and slow washout. 2. Metabolite Effects: The observed effect may be due to active metabolites that are cleared more slowly from the preparation. | 1. Increase the duration of the washout period. 2. Consider the potential for active metabolites and their different pharmacological profile. In some cases, it may not be possible to achieve a full washout. |
| Sudden, large shift in baseline current/potential upon drug application | 1. Pressure Artifact: The perfusion system may be introducing a mechanical artifact. 2. Vehicle Effect: The solvent used for the drug stock may be causing the shift. 3. Precipitation: Drug precipitation near the recording electrode. | 1. Ensure your perfusion system delivers the solution at a slow and steady rate. 2. Run a vehicle-only control to determine if the solvent is responsible for the effect. 3. Visually inspect the bath for any signs of precipitation. Filter the drug solution immediately before use. |
| Increased noise in the recording after drug application | 1. Electrical Interference from Perfusion Pump: The perfusion pump may be introducing electrical noise. 2. Drug-Electrode Interaction: The drug may be interacting with the Ag/AgCl electrode. 3. Compound Instability: The compound may be unstable in solution, leading to fluctuations in concentration. | 1. Ensure the perfusion pump is properly grounded and located as far from the recording setup as possible. 2. Use a salt bridge to isolate the reference electrode from the bath solution. 3. Prepare fresh solutions and protect them from light if the compound is light-sensitive. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Action | Affinity (pA2 / Ki / KD) | Reference(s) |
| 5-HT2A Receptor | Antagonist | pA2 = 9.1 | |
| 5-HT2C Receptor | Antagonist | pA2 = 9.1 | |
| D2-like Dopamine Receptor | Partial Agonist | Ki = 8 nM | |
| Serotonin-2 Receptors (rat cortex) | High Affinity Ligand | KD = 1.9 nM | [13] |
| 5-HT7 Receptors | High Affinity Ligand | pKD = 8.0 (rat brain), 7.9 (guinea-pig ileum) | [14] |
Experimental Protocols
General Protocol for Whole-Cell Patch-Clamp Recording with this compound Application
-
Preparation of Solutions:
-
Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution with appropriate osmolarity and pH.[8] Filter both solutions using a 0.22 µm filter.
-
Prepare a stock solution of this compound in sterile, distilled water or a suitable solvent (e.g., DMSO) at a high concentration.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in aCSF. Prepare a vehicle control solution with the same final concentration of the solvent.
-
-
Slice/Cell Preparation:
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Allow the preparation to recover for at least one hour before recording.
-
-
Electrophysiological Recording:
-
Obtain a stable whole-cell patch-clamp recording with a high-resistance seal (>1 GΩ).
-
Record a stable baseline of neuronal activity (e.g., resting membrane potential, firing rate, synaptic currents) for 5-10 minutes in the vehicle control solution.
-
-
Drug Application:
-
Switch the perfusion system to the aCSF containing the desired concentration of this compound.
-
Ensure a constant and slow perfusion rate to minimize mechanical artifacts.
-
Record the neuronal activity throughout the drug application period until a steady-state effect is observed.
-
-
Washout:
-
Switch the perfusion back to the vehicle control solution to wash out the drug.
-
Continue recording to observe the reversal of the drug's effects.
-
-
Data Analysis:
-
Analyze the electrophysiological parameters during the baseline, drug application, and washout periods.
-
Compare the effects of different concentrations of mesulergine and compare the drug effect to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathways of Mesulergine and its metabolite.
Caption: A typical experimental workflow for electrophysiology.
Caption: A logical guide for troubleshooting confounding factors.
References
- 1. State-dependent effects of the D2 partial agonist aripiprazole on dopamine neuron activity in the MAM neurodevelopmental model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action and tolerance of mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mesulergine, a selective serotonin-2 ligand in the rat cortex, does not label these receptors in porcine and human cortex: evidence for species differences in brain serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancement of 5-HT2A receptor function and blockade of Kv1.5 by MK801 and ketamine: implications for PCP derivative-induced disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Cardiac Electrophysiology and Common Drug-induced Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox artifacts in electrophysiological recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mesulergine Hydrochloride Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mesulergine hydrochloride in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound in binding assays?
A1: this compound is a ligand with high affinity for several receptor subtypes. Its primary targets include serotonin (B10506) (5-HT) receptors, specifically 5-HT2A, 5-HT2C, and 5-HT7, as well as dopamine (B1211576) D2-like receptors.[1][2][3] This broad binding profile necessitates the use of masking agents to study a specific receptor subtype in isolation.
Q2: Why are masking agents necessary in [3H]-Mesulergine binding assays?
A2: Due to Mesulergine's affinity for multiple receptor types, masking agents are crucial for achieving selectivity in your assay.[1] These are unlabeled ligands that bind with high affinity and selectivity to "off-target" receptors, effectively blocking the binding of [3H]-Mesulergine to those sites and allowing you to measure binding to your receptor of interest.
Q3: How do I choose the correct concentrations for my masking agents?
A3: The concentrations of masking agents should be high enough to ensure at least 90% occupancy of the off-target receptor, while having minimal effect on the binding to your target receptor (ideally less than 20% total effect).[1] It is recommended to perform pilot experiments to determine the optimal concentrations for your specific assay conditions.
Q4: What are some common masking agents used in [3H]-Mesulergine binding assays?
A4: A common cocktail of masking agents to isolate 5-HT7 receptor binding includes:
-
Cinanserin: to block 5-HT2A receptors.
-
RS 102221: to block 5-HT2C receptors.
-
Raclopride: to block dopamine D2 receptors.
-
Prazosin: to block α1-adrenoceptors.
-
Yohimbine: to block α2-adrenoceptors.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient blocking with masking agents. 3. Hydrophobic interactions of the radioligand with non-receptor components. 4. Inadequate washing steps. | 1. Use a lower concentration of [3H]-Mesulergine, ideally at or below its Kd for the target receptor. 2. Optimize the concentrations of your masking agents. Consider adding a small amount of unlabeled Mesulergine to define NSB. 3. Include bovine serum albumin (BSA) at 0.1-1% in your assay buffer. Consider pre-coating filter plates with a solution like 0.5% polyethylenimine (PEI). 4. Increase the number and/or volume of washes with ice-cold wash buffer. |
| Low Specific Binding Signal | 1. Low receptor density in the tissue/cell preparation. 2. Degraded radioligand or receptor preparation. 3. Suboptimal assay conditions (e.g., incubation time, temperature, pH). | 1. Increase the amount of membrane protein per well. 2. Use a fresh aliquot of [3H]-Mesulergine and ensure proper storage of membrane preparations at -80°C. 3. Perform time-course and temperature optimization experiments to ensure the binding has reached equilibrium. Verify the pH of your assay buffer. |
| Poor Reproducibility | 1. Inconsistent pipetting or sample handling. 2. Variability in membrane preparation. 3. Fluctuation in incubation temperature. | 1. Ensure all pipettes are calibrated. Use consistent techniques for all steps. 2. Prepare a large, homogenous batch of membranes to be used across all related experiments. 3. Use a calibrated incubator or water bath and ensure consistent temperature across all wells. |
| Unexpected Displacement Curves | 1. Incomplete masking of off-target receptors. 2. The competing ligand has affinity for multiple sites. 3. Allosteric modulation effects. | 1. Re-evaluate the types and concentrations of masking agents used. The presence of unmasked receptors can lead to biphasic or shallow competition curves. 2. Analyze competition data with a two-site binding model to determine if this is the case. 3. This is a more complex scenario that may require specialized experimental designs to investigate. |
Data Presentation
Table 1: Binding Affinities (Kd/Ki) of Mesulergine at Various Receptors
| Receptor | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |
| 5-HT2C | [3H]-Mesulergine | Human 5-HT2C transfected cells | 0.32 | - | [4] |
| 5-HT2C | [3H]-Mesulergine | Cells transiently transfected with 5-HT2C | 0.64 | - | [5] |
| Serotonin-2 | [3H]-Mesulergine | Rat cerebral cortex | 1.9 | - | [6] |
| 5-HT7 | [3H]-Mesulergine | Rat brain | pKd = 8.0 (approx. 10 nM) | - | [1] |
| 5-HT7 | [3H]-Mesulergine | Guinea-pig ileum | pKd = 7.9 (approx. 12.6 nM) | - | [1] |
Table 2: Recommended Concentrations of Masking Agents for Isolating 5-HT7 Receptor Binding
| Masking Agent | Target Receptor | Concentration | Reference |
| Cinanserin | 5-HT2A | 30 nM | [1] |
| RS 102221 | 5-HT2C | 3 µM | [1] |
| Raclopride | Dopamine D2 | 1 µM | [1] |
| Prazosin | α1-adrenoceptor | 0.1 µM | [1] |
| Yohimbine | α2-adrenoceptor | 0.1 µM | [1] |
Experimental Protocols
Protocol 1: [3H]-Mesulergine Saturation Binding Assay for 5-HT2C Receptors
This protocol is adapted from a commercially available cell line expressing human 5-HT2C receptors.
1. Materials:
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% ascorbic acid, 4 mM CaCl2.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: [3H]-Mesulergine.
- Membranes: Prepared from cells expressing the 5-HT2C receptor.
- Non-specific determinant: Unlabeled Mesulergine or another suitable 5-HT2C antagonist at a high concentration (e.g., 10 µM).
- 96-well filter plates (e.g., Unifilter GF/C).
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Prepare serial dilutions of [3H]-Mesulergine in the assay buffer. A typical concentration range would be 0.01 to 10 nM.
- Dilute the 5-HT2C receptor membranes in ice-cold assay buffer to a concentration that will yield approximately 4 µg of protein per well.[4]
- In a 96-well plate, add in the following order for a total volume of 550 µL:
- Total Binding wells: 50 µL of assay buffer + 500 µL of diluted membranes.
- Non-specific Binding wells: 50 µL of non-specific determinant + 500 µL of diluted membranes.
- Add 50 µL of the appropriate [3H]-Mesulergine dilution to all wells.
- Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
- Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
- Plot the specific binding (Y-axis) against the concentration of [3H]-Mesulergine (X-axis).
- Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum receptor density).
Visualizations
Caption: Workflow for a typical [3H]-Mesulergine radioligand binding assay.
Caption: Logic of using masking agents to isolate a target receptor.
References
- 1. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swordbio.com [swordbio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mesulergine Hydrochloride and Pergolide for Dopaminergic and Serotonergic Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two ergoline-derived compounds, Mesulergine (B1205297) hydrochloride and pergolide (B1684310). Both have been investigated for their potent interactions with dopamine (B1211576) and serotonin (B10506) receptor systems. This document outlines their receptor binding affinities, functional activities, and key differences in their pharmacological profiles, supported by experimental data and methodologies. A significant focus is placed on the clinical implications of their distinct receptor interactions, including the adverse effects that have shaped their developmental and clinical histories.
Introduction
Mesulergine hydrochloride and pergolide are synthetic ergot derivatives that have been evaluated for the treatment of disorders such as Parkinson's disease and hyperprolactinemia.[1][2] Their therapeutic effects are primarily mediated through their action on dopamine receptors, particularly the D2 subtype. However, their broader receptor binding profiles, encompassing various dopamine and serotonin receptor subtypes, contribute to their complex pharmacology and differential side-effect profiles. Notably, the clinical use of pergolide was largely discontinued (B1498344) due to a significant risk of cardiac valvulopathy, a serious adverse effect linked to its activity at serotonin 5-HT2B receptors.[3][4] Mesulergine's development was also halted due to adverse findings in preclinical studies.[5] This comparative analysis aims to provide researchers with a comprehensive understanding of the pharmacological distinctions between these two compounds.
Receptor Binding Affinity
The binding affinities of this compound and pergolide for a range of dopamine and serotonin receptors have been characterized in various studies. The following table summarizes the reported inhibitory constant (Ki) values. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Pergolide Ki (nM) |
| Dopamine Receptors | ||
| D1 | Antagonist activity at µM concentrations[6] | 447[7] |
| D2 | 8 (partial agonist) | 0.61 - 2.5[7][8] |
| D3 | - | 0.86 - 0.97[7] |
| Serotonin Receptors | ||
| 5-HT1A | 300 (pKi = 6.52)[9] | - |
| 5-HT1B | 13000 (pKi = 4.89)[9] | - |
| 5-HT2A | pA2 = 9.1 (antagonist) | Agonist activity[3] |
| 5-HT2B | Antagonist[5] | Potent agonist (pEC50 = 8.42)[10] |
| 5-HT2C | pA2 = 9.1 (antagonist) | Agonist activity[3] |
| 5-HT6 | Agonist[5] | - |
| 5-HT7 | Antagonist[11] | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. The pA2 value is a measure of antagonist potency.
Mechanism of Action and Functional Activity
This compound
This compound exhibits a complex pharmacological profile. The parent compound acts as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors. At dopamine receptors, mesulergine itself has been shown to have antagonistic properties at D1 and D2 receptors.[6] However, its therapeutic effects, particularly the long-term dopamine agonism observed in vivo, are attributed to its active metabolites.[6][12] Specifically, a bidemethylated metabolite of mesulergine has been identified as a potent agonist at both D1 and D2 receptors.[6] This dual action of the parent drug and its metabolites contributes to a unique pharmacological profile, with an initial dopamine antagonism followed by a sustained agonism.[12] The parent compound's dopamine receptor blocking activity may also contribute to a lower incidence of certain side effects compared to other dopamine agonists.[13]
Pergolide
Pergolide is a potent, direct-acting dopamine receptor agonist with high affinity for both D1 and D2 receptor subtypes.[14][15] It is considered one of the most potent D1 receptor agonists among clinically available dopamine agonists.[3] In addition to its dopaminergic activity, pergolide is a potent agonist at several serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C.[3] Its strong agonist activity at the 5-HT2B receptor is of particular significance, as this has been mechanistically linked to the development of cardiac valvular fibrosis.[4][10][16] This serious adverse effect led to the voluntary withdrawal of pergolide from the U.S. market for human use in 2007.[3]
Signaling Pathways
The differential effects of this compound and pergolide can be understood by examining their influence on downstream signaling pathways. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which couple to different G-proteins and initiate distinct intracellular signaling cascades.
Experimental Protocols
Radioligand Binding Assay (Generalized Protocol)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.
Detailed Method:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.[17]
-
The supernatant is then centrifuged at high speed to pellet the membranes.[17]
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).[17]
-
-
Assay Incubation:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (Mesulergine or pergolide).[18]
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[17]
-
-
Filtration and Washing:
-
Quantification:
-
The filters are dried, and scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[17]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
cAMP Functional Assay (Generalized Protocol)
This protocol describes a general method for assessing the functional activity of compounds at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Detailed Method:
-
Cell Culture and Plating:
-
Cells stably or transiently expressing the receptor of interest (e.g., D1 or D2 dopamine receptors) are cultured under appropriate conditions.
-
Cells are harvested and seeded into 384- or 96-well plates and allowed to adhere overnight.[19]
-
-
Compound Incubation:
-
The cell culture medium is removed, and cells are washed with an assay buffer.
-
Cells are then incubated with varying concentrations of the test compound (Mesulergine or pergolide) for a specific duration at room temperature or 37°C.[20]
-
For antagonist assays, cells are pre-incubated with the antagonist before adding a known agonist.[19]
-
-
Cell Lysis and cAMP Measurement:
-
For Gi-coupled receptors (e.g., D2): Cells are stimulated with forskolin (B1673556) (an adenylate cyclase activator) to induce cAMP production, followed by the addition of the test compound to measure the inhibition of this production.[20]
-
For Gs-coupled receptors (e.g., D1): The test compound is added to stimulate cAMP production.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.[20]
-
After the stimulation period, cells are lysed.
-
The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[20][21]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The signals from the assay are converted to cAMP concentrations using the standard curve.
-
Dose-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression analysis.
-
Clinical and Safety Profile
This compound
Clinical trials of mesulergine in Parkinson's disease showed some favorable effects, particularly on tremor and bradykinesia.[11] It was also investigated for the treatment of hyperprolactinemia.[22] A notable characteristic of mesulergine was a reportedly lower incidence of orthostatic hypotension compared to bromocriptine (B1667881), which may be related to its dual antagonist/agonist-metabolite mechanism.[11] However, the development of mesulergine was ultimately halted due to the observation of adverse histological abnormalities in long-term toxicological studies in rats.[5][11]
Pergolide
Pergolide was used as an adjunct therapy for Parkinson's disease and for the treatment of hyperprolactinemia.[2] While effective in managing symptoms, its use was associated with a range of side effects including nausea, dizziness, and hallucinations.[23] The most significant safety concern that emerged was the increased risk of cardiac valvulopathy.[3] This has been strongly linked to pergolide's potent agonist activity at the 5-HT2B receptor, which promotes fibroblast proliferation on heart valves.[10][24] This led to its withdrawal from the market for human use in the United States and other countries.[3]
Conclusion
This compound and pergolide, while both ergoline (B1233604) derivatives with activity at dopamine receptors, exhibit distinct and complex pharmacological profiles. Pergolide is a potent, direct-acting agonist at both D1 and D2 dopamine receptors, but its significant agonist activity at the 5-HT2B receptor is associated with a high risk of cardiac valvulopathy. In contrast, mesulergine acts as a 5-HT2A/2C antagonist, and its in vivo dopamine agonism is primarily mediated by its active metabolites, with the parent compound showing some dopamine receptor antagonism. This may contribute to a different side-effect profile. Although neither compound is currently in clinical use for humans, their comparative analysis provides valuable insights for the design of future dopamine receptor modulators with improved selectivity and safety profiles. Understanding the nuanced interactions with multiple receptor subtypes, as exemplified by these two compounds, is critical for the development of safer and more effective therapies for neurological and endocrine disorders.
References
- 1. Mesulergine: a dopamine agonist with novel properties in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the efficacy and safety of pergolide and bromocriptine in the treatment of hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pergolide - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Mesulergine - Wikipedia [en.wikipedia.org]
- 6. Mesulergine and its 1,20-N,N-bidemethylated metabolite interact directly with D1- and D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mesulergine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Agonism at 5-HT2B receptors is not a class effect of the ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopaminergic properties of mesulergine (CU 32-085) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action and tolerance of mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute Pergolide Exposure Stiffens Engineered Valve Interstitial Cell Tissues and Reduces Contractility In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. Comparison of the clinical activity of mesulergine and pergolide in the treatment of hyperprolactinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What are the side effects of Pergolide Mesylate? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of Mesulergine's Active Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the active metabolite of Mesulergine (B1205297) hydrochloride. It is intended to inform researchers and drug development professionals on its mechanism of action and to provide a framework for its evaluation against other dopamine (B1211576) agonists.
Introduction
Mesulergine hydrochloride is an ergoline (B1233604) derivative that has demonstrated efficacy in conditions such as Parkinson's disease and hyperprolactinemia. It is crucial to understand that Mesulergine itself is a prodrug, exhibiting dopamine antagonistic properties. Its therapeutic effects are primarily attributed to its rapid in vivo conversion to pharmacologically active metabolites, most notably the 1,20-N,N-bidemethylated metabolite . This key metabolite acts as a potent agonist at both D1 and D2 dopamine receptors, driving the desired dopaminergic response.[1]
While clinical studies have compared the parent compound, Mesulergine, with other dopamine agonists like bromocriptine (B1667881), there is a notable lack of publicly available in vivo data that directly and quantitatively compares the efficacy of the isolated 1,20-N,N-bidemethylated metabolite against these alternatives. This guide, therefore, presents the available comparative data for Mesulergine and provides detailed experimental protocols that would be essential for the in vivo validation of its active metabolite.
Comparative Efficacy of Mesulergine (Parent Compound)
Clinical trials have compared Mesulergine with the established dopamine agonist bromocriptine in patients with Parkinson's disease. While this data pertains to the parent drug, it provides indirect evidence of the metabolite's efficacy, as the clinical effects of Mesulergine are understood to be mediated by its active metabolites.
Table 1: Clinical Comparison of Mesulergine and Bromocriptine in Parkinson's Disease
| Parameter | Mesulergine | Bromocriptine | Study Design | Key Finding |
| Mean Dosage | 27.4 mg/day | 40.8 mg/day | Randomized, double-blind, crossover | No significant difference in therapeutic effect between the two treatments.[2] |
| Clinical Assessment | Improvement in wrist rigidity, speed and accuracy of hand movement | Improvement in wrist rigidity, speed and accuracy of hand movement | Randomized, double-blind, crossover | Both drugs demonstrated comparable efficacy in improving motor symptoms.[2] |
Proposed In Vivo Validation of the 1,20-N,N-bidemethylated Metabolite
To directly assess the in vivo efficacy of the 1,20-N,N-bidemethylated metabolite, standardized and well-validated preclinical models are necessary. Below are detailed experimental protocols for two key methodologies: the 6-hydroxydopamine (6-OHDA) induced rotational model in rats, a classic behavioral assay for dopamine agonist activity, and in vivo microdialysis, for measuring dopamine release in the brain.
Experimental Protocols
1. 6-Hydroxydopamine (6-OHDA) Induced Rotational Behavior in Rats
This model is widely used to assess the efficacy of dopamine agonists in a preclinical model of Parkinson's disease. Unilateral lesioning of the nigrostriatal dopamine pathway with 6-OHDA leads to denervation supersensitivity of dopamine receptors in the striatum of the lesioned hemisphere. Administration of a dopamine agonist will cause the animal to rotate contralaterally to the lesion.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane) and place it in a stereotaxic frame.
-
Inject 6-hydroxydopamine (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.
-
Allow a recovery period of at least 2 weeks to allow for the full development of the lesion.
-
-
Drug Administration:
-
Dissolve the 1,20-N,N-bidemethylated mesulergine metabolite and a comparator drug (e.g., bromocriptine, apomorphine) in appropriate vehicles.
-
Administer the compounds via a relevant route (e.g., subcutaneous or intraperitoneal injection).
-
-
Behavioral Assessment:
-
Two weeks post-surgery, confirm the lesion by administering a dopamine agonist like apomorphine (B128758) (0.5 mg/kg, s.c.) and observing robust contralateral rotations.[3][4]
-
On the test day, administer the test compounds.
-
Place the rat in a circular test chamber and record the number of full 360° contralateral rotations over a defined period (e.g., 90 minutes).[5] Automated rotometer systems can be used for accurate quantification.
-
-
Data Analysis: The total number of contralateral rotations is used as a measure of the compound's efficacy as a dopamine agonist. A dose-response curve can be generated to determine the potency (ED50) of the metabolite and compare it to other agonists.
2. In Vivo Microdialysis for Measuring Striatal Dopamine Release
This technique allows for the direct measurement of extracellular dopamine levels in the striatum of freely moving rats, providing a neurochemical correlate of a compound's dopaminergic activity.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).[6]
-
Secure the cannula with dental cement and allow for a recovery period of 3-5 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[6]
-
Allow for a stabilization period of 2-3 hours to obtain a stable baseline of dopamine levels.[6]
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer the 1,20-N,N-bidemethylated mesulergine metabolite or a comparator drug.
-
Continue to collect dialysate samples for a defined period post-administration to monitor the time-course of dopamine release.
-
-
Sample Analysis:
-
Analyze the concentration of dopamine in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline level for each animal to normalize the data. Compare the magnitude and duration of dopamine release induced by the metabolite with that of other dopamine agonists.
Visualizations
Signaling Pathway
Caption: Metabolic activation and downstream signaling of Mesulergine's metabolite.
Experimental Workflow
Caption: Workflow for in vivo comparative efficacy studies.
The 1,20-N,N-bidemethylated metabolite of Mesulergine is a promising dopamine agonist based on in vitro data. However, a comprehensive in vivo validation and direct comparison with established dopamine agonists are necessary to fully characterize its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such studies. Further research, including the synthesis of this metabolite for preclinical investigation, is warranted to advance our understanding of its pharmacological profile and potential clinical applications.
References
- 1. Mesulergine and its 1,20-N,N-bidemethylated metabolite interact directly with D1- and D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parkinson's disease: a comparison of mesulergine and bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of Mesulergine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Mesulergine hydrochloride against two common alternatives, Ritanserin and Ketanserin (B1673593). The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by offering a clear overview of their binding affinities to various neurotransmitter receptors. All quantitative data is supported by experimental protocols to ensure reproducibility.
Comparative Binding Affinity Profiles
The following tables summarize the binding affinities (Ki in nM) of this compound, Ritanserin, and Ketanserin for key serotonin (B10506), dopamine, and adrenergic receptors. Lower Ki values indicate higher binding affinity.
Table 1: Serotonin Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | Ritanserin | Ketanserin |
| 5-HT2A | ~13.5[1] | 0.45[2] | 0.85[3] |
| 5-HT2C | pA2 = 9.1 | 0.71[2] | Binds, but with lower affinity than at 5-HT2A[4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Dopamine Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | Ritanserin | Ketanserin |
| D2-like | 8 | ~35 (IC50)[5] | Binds, affinity varies by study |
Table 3: Adrenergic Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | Ritanserin | Ketanserin |
| α1-adrenergic | No significant affinity observed[6] | ~48 (IC50)[5] | Binds, affinity varies |
| α2-adrenergic | No significant affinity observed[6] | ~79.5 (IC50)[5] | Binds, affinity varies |
Experimental Protocols
The following are generalized protocols for radioligand binding assays used to determine the binding affinities presented above. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.[7][8][9]
Radioligand Binding Assay for 5-HT2A Receptors
This protocol describes a competitive binding assay using [3H]-Ketanserin as the radioligand.
a) Membrane Preparation:
-
Homogenize rat frontal cortex tissue in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C. Determine protein concentration using a standard assay (e.g., BCA).
b) Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (typically 50-120 µg protein).
-
50 µL of the competing test compound (e.g., this compound, Ritanserin) at various concentrations or buffer for total binding. For non-specific binding, add a high concentration of a known 5-HT2A ligand.
-
50 µL of [3H]-Ketanserin solution.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C).
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
c) Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol outlines a competitive binding assay using [3H]-Spiperone as the radioligand.
a) Membrane Preparation:
-
Prepare membranes from a suitable source, such as porcine striatum or cells expressing recombinant D2 receptors, following a similar procedure as described for the 5-HT2A receptor assay.
b) Binding Assay:
-
The assay is performed in a similar manner to the 5-HT2A assay, with the following modifications:
-
Use [3H]-Spiperone as the radioligand.
-
For non-specific binding, use a high concentration of a known D2 antagonist like haloperidol.
-
Incubation conditions may need to be optimized for the D2 receptor.
-
c) Data Analysis:
-
Analyze the data as described for the 5-HT2A receptor binding assay to determine the Ki values of the test compounds.
Visualizations
Signaling Pathways
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Ritanserin - Wikipedia [en.wikipedia.org]
- 3. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mesulergine's Affinity for D1 vs. D2 Dopamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of the ergoline (B1233604) derivative, Mesulergine, for the dopamine (B1211576) D1 and D2 receptors. The information presented herein is curated from scientific literature to support research and drug development efforts in neuropharmacology.
Executive Summary
Data Presentation: Binding Affinity
The following table summarizes the comparative binding affinity of Mesulergine for D1 and D2 dopamine receptors based on available experimental data.
| Ligand | Receptor | Binding Affinity (Concentration for Antagonism) | Reference |
| Mesulergine | D1 | Micromolar (µM) | [1] |
| Mesulergine | D2 | Nanomolar (nM) | [1] |
Note: Specific Ki or IC50 values for Mesulergine at D1 and D2 receptors were not found in the reviewed literature. The table reflects the concentration ranges at which antagonism was observed.
Signaling Pathways
Dopamine receptors D1 and D2 are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades. The D1-like family (D1 and D5) typically couples to Gαs/olf, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, the D2-like family (D2, D3, and D4) primarily couples to Gαi/o, which inhibits adenylyl cyclase, resulting in decreased cAMP levels.
Experimental Protocols
The determination of binding affinities for compounds like Mesulergine at dopamine receptors is typically achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay.
Objective: To determine the binding affinity (Ki) of Mesulergine for D1 and D2 dopamine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D1 or D2 dopamine receptors.
-
Radioligand specific for D1 receptors (e.g., [3H]SCH23390).
-
Radioligand specific for D2 receptors (e.g., [3H]spiperone or [3H]raclopride).
-
Unlabeled Mesulergine.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like haloperidol (B65202) or butaclamol).
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions like MgCl2, NaCl, and KCl).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the competitor ligand (Mesulergine).
-
Incubation: Add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or Mesulergine to the appropriate wells. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Mesulergine concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of Mesulergine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Concluding Remarks
The available evidence strongly indicates that Mesulergine is a potent D2 receptor antagonist with significantly weaker activity at the D1 receptor. This preferential binding profile is a critical piece of information for researchers investigating the therapeutic potential and off-target effects of this compound. It is important to note that Mesulergine also exhibits high affinity for certain serotonin (B10506) receptors, a factor that should be considered in the design and interpretation of in vitro and in vivo studies. Further research to quantify the precise binding affinities (Ki values) of Mesulergine at dopamine receptor subtypes would provide a more complete understanding of its pharmacological profile.
References
A Comparative Guide to Mesulergine Hydrochloride and Atypical Antipsychotics at 5-HT7 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mesulergine (B1205297) hydrochloride and various atypical antipsychotics based on their interaction with the 5-HT7 serotonin (B10506) receptor. The following sections detail their binding affinities, functional efficacies, and the underlying experimental methodologies, supported by quantitative data and pathway visualizations to facilitate informed research and development decisions.
Introduction to 5-HT7 Receptor and its Ligands
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in a range of physiological processes including mood regulation, circadian rhythms, and cognition.[1] Its modulation by various ligands, including the ergoline (B1233604) derivative mesulergine and several atypical antipsychotics, has garnered significant interest for its therapeutic potential in psychiatric disorders. Atypical antipsychotics, a class of drugs used in the treatment of schizophrenia and other mood disorders, often exhibit a broad receptor binding profile, with many showing significant affinity for the 5-HT7 receptor.[2][3][4][5] Mesulergine, originally developed as a dopamine (B1211576) agonist, is also a potent 5-HT7 receptor antagonist and has been instrumental as a research tool, particularly in its radiolabeled form, [3H]-mesulergine, for receptor binding assays.[1][6][7]
Comparative Binding Affinities at the 5-HT7 Receptor
The binding affinity of a compound for a receptor, typically expressed as the inhibition constant (Ki), is a critical measure of its potency. The following table summarizes the reported Ki values for mesulergine hydrochloride and a selection of atypical antipsychotics at the human 5-HT7 receptor. Lower Ki values indicate higher binding affinity.
| Compound | Ki (nM) at human 5-HT7 Receptor | Reference(s) |
| Mesulergine | 0.7 - 19.9 | [8][9][10][11] |
| Atypical Antipsychotics | ||
| Amisulpride | High affinity (specific value not consistently reported) | [2] |
| Aripiprazole | ~50 | [3] |
| Asenapine | High affinity (specific value not consistently reported) | [2] |
| Clozapine (B1669256) | 1.9 - 88.1 | [3][6][8][9] |
| Lurasidone | 0.5 - 2.0 | [2][3][4] |
| Olanzapine (B1677200) | 10 - 31.6 | [3] |
| Quetiapine | 20 - 70.8 | [3] |
| Risperidone | 0.8 - 5.0 | [2][3][6] |
| Sertindole | High affinity (specific value not consistently reported) | [2] |
Functional Activity at the 5-HT7 Receptor
Beyond binding, the functional activity of a ligand determines its physiological effect. The 5-HT7 receptor is primarily coupled to the Gs protein, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[12] Many antagonists at this receptor, including several atypical antipsychotics, have been shown to exhibit inverse agonism, reducing the basal or constitutive activity of the receptor.
| Compound | Functional Activity at 5-HT7 Receptor | Reference(s) |
| Mesulergine | Partial inverse agonist or neutral antagonist, depending on the receptor splice variant. It can antagonize 5-HT-stimulated adenylyl cyclase activity.[8][13] It appears to be a partial inverse agonist at the 5-HT7(b) splice variant.[13][14] | [8][13][14] |
| Atypical Antipsychotics | ||
| Clozapine | Full inverse agonist. It reduces constitutive adenylyl cyclase activity and can induce receptor internalization and degradation.[13][14][15][16][17] | [13][14][15][16][17] |
| Olanzapine | Full inverse agonist. Similar to clozapine, it reduces constitutive adenylyl cyclase activity and promotes receptor internalization and lysosomal degradation.[14][15][16][17] | [14][15][16][17] |
| Lurasidone | Inverse agonist. It is suggested to suppress 5-HT7R function with rapid receptor downregulation.[4][18] | [4][18] |
| Quetiapine | Low-affinity inverse agonist. It can downregulate 5-HT7R expression and modulate intracellular cAMP levels.[18] | [18] |
| Risperidone | Antagonist. It can inactivate the h5-HT7 receptor through a pseudo-irreversible complex.[19] | [19] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ligand binding, it is essential to visualize the associated signaling pathways and the experimental workflows used to measure these effects.
5-HT7 Receptor Signaling Pathways
The 5-HT7 receptor primarily signals through two main pathways: the canonical Gs-adenylyl cyclase pathway and the G12/13-RhoA pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a receptor.
References
- 1. Autoradiographic distribution of 5-HT7 receptors in the human brain using [3H]mesulergine: comparison to other mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiographic distribution of 5-HT7 receptors in the human brain using [3H]mesulergine: comparison to other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. 31404 [pdspdb.unc.edu]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. The human 5-HT7 serotonin receptor splice variants: constitutive activity and inverse agonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The atypical antipsychotics clozapine and olanzapine promote down-regulation and display functional selectivity at human 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The atypical antipsychotics clozapine and olanzapine promote down-regulation and display functional selectivity at human 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Downregulation of 5-HT7 Serotonin Receptors by the Atypical Antipsychotics Clozapine and Olanzapine. Role of Motifs in the C-Terminal Domain and Interaction with GASP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Clozapine and other competitive antagonists reactivate risperidone-inactivated h5-HT7 receptors: radioligand binding and functional evidence for GPCR homodimer protomer interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mesulergine Hydrochloride and Bromocriptine: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of Mesulergine (B1205297) hydrochloride and a key alternative, Bromocriptine. Both semisynthetic ergot derivatives have been investigated for their dopaminergic and other receptor-mediated effects, primarily in the context of Parkinson's disease and hyperprolactinemia. This document summarizes key experimental data, presents detailed methodologies for relevant assays, and visualizes associated pathways to facilitate objective comparison and inform future research.
Executive Summary
Mesulergine hydrochloride and Bromocriptine are both potent dopamine (B1211576) receptor agonists with complex pharmacodynamic profiles. A key distinction lies in Mesulergine's dual-action mechanism, where the parent compound exhibits dopamine antagonistic properties, while its metabolites are potent dopamine agonists.[1] This contrasts with Bromocriptine, which acts directly as a D2 receptor agonist and a weak D1 antagonist.[2] Clinically, this may contribute to a lower incidence of certain side effects like orthostatic hypotension with Mesulergine compared to Bromocriptine.[1] While both drugs have shown efficacy in treating hyperprolactinemia and Parkinson's disease, the development of Mesulergine was halted due to adverse findings in preclinical studies.
Pharmacokinetic Profile Comparison
A direct comparison of the pharmacokinetic parameters of Mesulergine and Bromocriptine is essential for understanding their absorption, distribution, metabolism, and excretion profiles. While comprehensive human pharmacokinetic data for Mesulergine is limited in publicly available literature, a comparative study provides valuable insights.[3]
| Parameter | This compound | Bromocriptine | Source(s) |
| Absorption | Well absorbed after oral administration. | Rapidly and well absorbed. | [3],[4] |
| Distribution | Data not readily available. | 90-96% bound to plasma proteins, mainly albumin. | [4] |
| Metabolism | Rapidly and extensively metabolized to active dopamine agonist metabolites. | Extensively metabolized in the liver, primarily by CYP3A4. Subject to significant first-pass metabolism. | [5],[4] |
| Elimination | Primarily via metabolites. | Primarily excreted in bile, with a small percentage in urine. | [4] |
| Elimination Half-life | Data not readily available. | Approximately 4.85 hours. | [4] |
| Bioavailability | Data not readily available. | Low due to extensive first-pass metabolism. | [3] |
Pharmacodynamic Profile: Receptor Binding Affinities
The interaction of Mesulergine and Bromocriptine with various neurotransmitter receptors underpins their therapeutic effects and side-effect profiles. The following table summarizes their binding affinities (Ki, pA2, or pKi values) for key dopamine and serotonin (B10506) receptors.
| Receptor | This compound | Bromocriptine | Source(s) |
| Dopamine D1 | Antagonist at micromolar concentrations. | Weak antagonist. | [6],[2] |
| Dopamine D2 | Partial agonist (Ki = 8 nM). Antagonist at nanomolar concentrations. | Potent agonist (Ki ≈ 5 nM). | ,[6], |
| Dopamine D3 | Data not readily available. | Agonist (Ki ≈ 8 nM). | |
| Serotonin 5-HT2A | Antagonist (pA2 = 9.1). | Agonist. | ,[7] |
| Serotonin 5-HT2B | Data not readily available. | Partial agonist/antagonist. | [8] |
| Serotonin 5-HT2C | Antagonist (pA2 = 9.1; KD = 0.57-0.64 nM). | Agonist. | ,[7],[9] |
| Serotonin 5-HT7 | Antagonist (high affinity, pKi 8.0-10.0). | Inactivates. | [10],[7],[11],[12] |
Note: Ki (inhibition constant), pA2 (-log of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve), and pKi (-log of the Ki value) are measures of binding affinity. Lower Ki values and higher pA2/pKi values indicate stronger binding.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Both Mesulergine (via its metabolites) and Bromocriptine are agonists at the D2 dopamine receptor, which is a Gi/o-coupled receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Dopamine D2 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Radioligand Binding Assay Workflow
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Mesulergine or Bromocriptine) for a specific receptor (e.g., Dopamine D2 receptor).
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the D2 receptor (e.g., [3H]-Spiperone).
-
Test Compound: this compound or Bromocriptine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (Mesulergine or Bromocriptine).
-
For determining non-specific binding, a high concentration of a known D2 receptor antagonist (e.g., unlabeled haloperidol) is added to a set of wells instead of the test compound.
-
For determining total binding, only the membrane preparation and radioligand are added.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine-Sensitive Adenylyl Cyclase Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound at D1 or D2 dopamine receptors by measuring its effect on adenylyl cyclase activity.
Materials:
-
Tissue Source: Rat striatal tissue homogenates (rich in dopamine receptors).
-
Test Compound: this compound or Bromocriptine.
-
Dopamine (as an agonist).
-
ATP (substrate for adenylyl cyclase).
-
Assay Buffer: e.g., Tris-HCl buffer containing MgCl2, theophylline (B1681296) (a phosphodiesterase inhibitor), and EGTA.
-
Reagents for cAMP quantification (e.g., cAMP enzyme immunoassay kit).
Procedure:
-
Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in a cold buffer.
-
Assay Setup: In reaction tubes, add the following:
-
A fixed volume of the tissue homogenate.
-
Assay buffer.
-
For agonist testing: Increasing concentrations of the test compound.
-
For antagonist testing: A fixed concentration of dopamine and increasing concentrations of the test compound.
-
A control group with no test compound or dopamine (basal activity).
-
-
Pre-incubation: Pre-incubate the tubes at 30°C for a short period.
-
Reaction Initiation: Start the enzymatic reaction by adding a known concentration of ATP to each tube.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by heating the tubes (e.g., in a boiling water bath) to denature the enzyme.
-
cAMP Quantification: Centrifuge the tubes to pellet the denatured protein. Measure the amount of cAMP produced in the supernatant using a suitable method, such as a competitive enzyme immunoassay (EIA).
-
Data Analysis:
-
For agonist activity: Plot the amount of cAMP produced against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity: Plot the amount of cAMP produced in the presence of dopamine against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the dopamine-stimulated cAMP production).
-
Conclusion
This comparative guide highlights the distinct pharmacokinetic and pharmacodynamic profiles of this compound and Bromocriptine. Mesulergine's unique pro-drug nature, with an initially antagonistic parent compound and agonistic metabolites, offers a different therapeutic approach compared to the direct D2 agonism of Bromocriptine. The provided data and experimental protocols serve as a valuable resource for researchers in the field of dopamine and serotonin receptor pharmacology and drug development, enabling a more informed and objective evaluation of these and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mesulergine, a new dopamine agonist: effects on anterior pituitary function and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of mesulergine treatment on diet selection, brain serotonin (5-HT) and dopamine (DA) turnover in free feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesulergine and its 1,20-N,N-bidemethylated metabolite interact directly with D1- and D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bromocriptine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. [3H]-Mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of a serotonin receptor (5-HT7) stimulating cAMP production in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Parkinson's Research: A Comparative Guide to Mesulergine Quantification by LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents and their metabolites is paramount. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of mesulergine (B1205297) hydrochloride and its primary metabolite, offering insights into its performance against alternative analytical methods. Experimental data, detailed protocols, and visual workflows are presented to support informed decisions in analytical method selection.
Mesulergine, an ergoline (B1233604) derivative, has been investigated for its potential in treating Parkinson's disease and hyperprolactinemia. It is known to be a potent dopamine (B1211576) agonist, primarily through the action of its metabolites. The parent compound itself can exhibit antagonist properties at dopamine receptors. This dual activity underscores the critical need for analytical methods that can separately and accurately quantify both mesulergine and its pharmacologically active metabolites, such as the 1,20-N,N-bidemethylated metabolite, to fully understand its pharmacokinetic and pharmacodynamic profile.
The Gold Standard: LC-MS/MS for Bioanalysis
LC-MS/MS has emerged as the benchmark for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. This technique is particularly well-suited for the analysis of mesulergine and its metabolites, which are typically present at low concentrations in plasma or other biological fluids.
Hypothetical Validated LC-MS/MS Method Performance
| Parameter | Mesulergine | 1,20-N,N-bidemethylated Mesulergine |
| Linearity (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% |
| Recovery (%) | 85 - 95% | 80 - 90% |
Experimental Protocol for LC-MS/MS Quantification
The following protocol outlines a standard approach for the quantification of mesulergine and its metabolite in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a structurally similar ergoline derivative).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Mesulergine: Precursor ion (e.g., m/z 363.2) → Product ion (e.g., m/z 268.1)
-
1,20-N,N-bidemethylated Mesulergine: Precursor ion (e.g., m/z 335.2) → Product ion (e.g., m/z 240.1)
-
Internal Standard: To be determined based on the selected compound.
-
Comparison with Alternative Analytical Methods
While LC-MS/MS is the preferred method, other techniques can be considered, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Suitability for Mesulergine |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution. | Requires derivatization for non-volatile compounds like mesulergine; potential for thermal degradation. | Low, due to the need for derivatization and potential instability. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by liquid chromatography and detection by UV absorbance. | Widely available; cost-effective. | Lower sensitivity and specificity compared to MS; potential for interference from matrix components. | Moderate, for higher concentration samples, but may lack sensitivity for pharmacokinetic studies. |
| Immunoassays (e.g., ELISA) | Antigen-antibody binding for detection. | High throughput; can be very sensitive. | Prone to cross-reactivity with metabolites, leading to inaccurate quantification of the parent drug; requires development of specific antibodies. | Low, due to the high potential for cross-reactivity with active metabolites. |
The Dopaminergic Pathway of Mesulergine's Metabolite
Mesulergine's therapeutic effects are largely attributed to its active metabolites acting on dopamine receptors in the central nervous system. The diagram below illustrates a simplified hypothetical signaling pathway.
Conclusion
For the accurate and reliable quantification of mesulergine hydrochloride and its pharmacologically active metabolites in biological matrices, LC-MS/MS stands out as the superior analytical technique. Its high sensitivity, specificity, and ability to multiplex the analysis of both the parent drug and its metabolites are essential for comprehensive pharmacokinetic and pharmacodynamic assessments. While alternative methods exist, they present significant limitations in terms of sensitivity, specificity, and the potential for inaccurate results due to cross-reactivity. The adoption of a well-validated LC-MS/MS method is therefore crucial for advancing research and development involving mesulergine and other complex drug candidates.
A Comparative Analysis of Mesulergine Hydrochloride and Newer Serotonin Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and pharmacological profiles of Mesulergine hydrochloride and a selection of newer serotonin (B10506) antagonists, including aripiprazole, lurasidone, olanzapine, and risperidone. The information presented is collated from various preclinical and clinical studies to offer a comprehensive overview for professionals in drug development and neuroscience research.
Introduction
Serotonin receptors, particularly the 5-HT2 subtypes, are crucial targets in the development of therapeutics for a range of neuropsychiatric disorders. This compound, an ergoline (B1233604) derivative, is recognized for its potent antagonist activity at 5-HT2A and 5-HT2C receptors, coupled with partial agonist activity at D2-like dopamine (B1211576) receptors.[1] In recent years, a new generation of serotonin antagonists, often classified as atypical antipsychotics, has emerged. These newer agents, such as aripiprazole, lurasidone, olanzapine, and risperidone, possess complex pharmacological profiles, acting on a variety of serotonin and dopamine receptor subtypes, which contributes to their therapeutic efficacy and side-effect profiles. This guide aims to provide a comparative analysis of this compound and these newer agents, focusing on their receptor binding affinities, functional activities, and available efficacy data.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and selected newer serotonin antagonists for key dopamine, serotonin, adrenergic, and histaminic receptors. A lower Ki value indicates a stronger binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Lurasidone (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine Receptors | |||||
| D2 | 8 | 0.34 - 3.4 | 1 - 1.68 | 11 - 31 | 1.4 - 3.13 |
| D3 | - | High Affinity | - | 11 - 31 | 9 times weaker than D2 |
| D4 | - | Moderate Affinity | 7.3 | 11 - 31 | 5 times weaker than D2 |
| Serotonin Receptors | |||||
| 5-HT1A | - | 1.7 | 6.38 - 6.8 | - | 420 |
| 5-HT2A | pA2 = 9.1 | 3.4 | 0.47 - 2.03 | 4 | 0.16 - 0.2 |
| 5-HT2B | - | High Affinity | - | - | - |
| 5-HT2C | pA2 = 9.1 | 15 | 415 | 11 | 50 |
| 5-HT7 | 19.95 | High Affinity | 0.49 - 0.5 | - | - |
| Adrenergic Receptors | |||||
| α1A | - | 25.7 | 41 - 48 | 19 | 0.8 - 5 |
| α2C | - | - | 10.8 | - | - |
| Histamine Receptors | |||||
| H1 | No significant affinity | 25.1 - 61 | >1000 | 7 | 2.23 - 20 |
Note: Ki and pA2 values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources. A pA2 value of 9.1 corresponds to a high antagonist potency.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[2]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
Each well contains the membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of a known ligand for the target receptor is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.[2]
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.[2]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
cAMP Functional Assay
This protocol describes a method to assess the functional activity of a compound (agonist or antagonist) at G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
A cell line stably expressing the receptor of interest (e.g., CHO cells expressing 5-HT1A receptors) is cultured.
-
For antagonist testing, cells are pre-incubated with varying concentrations of the antagonist compound.
-
An agonist for the receptor is then added to stimulate or inhibit adenylyl cyclase, the enzyme that produces cAMP.
2. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured.
-
Common methods for cAMP detection include competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assays.[4][5][6]
3. Data Analysis:
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist response) is calculated.
-
These values provide a quantitative measure of the compound's functional potency and efficacy at the receptor.
Mandatory Visualization
Caption: Simplified signaling pathway of the 5-HT2 receptor, a target for Mesulergine.
Caption: General workflow for a competitive radioligand binding assay.
Efficacy Comparison
Direct comparative efficacy studies between this compound and the newer serotonin antagonists discussed are limited. However, an indirect comparison can be made based on their pharmacological profiles and available preclinical and clinical data.
This compound:
-
Preclinical: Mesulergine has demonstrated efficacy in animal models of Parkinson's disease and hyperprolactinemia, consistent with its D2 partial agonist activity.[1] Its 5-HT2A/2C antagonism suggests potential for antipsychotic-like effects, though specific preclinical studies in models of psychosis are not as extensively documented as for the newer agents.
-
Clinical: Clinical trials have explored Mesulergine for Parkinson's disease.
Newer Serotonin Antagonists (Atypical Antipsychotics):
-
Aripiprazole: Aripiprazole's unique profile as a D2 partial agonist and 5-HT1A partial agonist, combined with 5-HT2A antagonism, is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a generally favorable side-effect profile, including a lower propensity for extrapyramidal symptoms (EPS) and hyperprolactinemia.[7]
-
Lurasidone: Lurasidone exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors, and partial agonism at 5-HT1A receptors.[8][9] It has demonstrated efficacy in the treatment of schizophrenia and bipolar depression.[1] Its potent 5-HT7 antagonism may contribute to its potential cognitive-enhancing and antidepressant effects.
-
Olanzapine: Olanzapine is a potent antagonist at multiple receptors, including D2, 5-HT2A, and H1 receptors. It is highly effective in treating psychosis but is associated with a higher risk of metabolic side effects, such as weight gain and diabetes.
-
Risperidone: Risperidone is a potent D2 and 5-HT2A antagonist.[10] It is effective for the treatment of psychosis but can be associated with a higher risk of EPS and hyperprolactinemia at higher doses.
Conclusion
This compound and the newer generation of serotonin antagonists, exemplified by aripiprazole, lurasidone, olanzapine, and risperidone, all demonstrate potent interactions with key serotonin and dopamine receptors implicated in neuropsychiatric disorders. While Mesulergine's profile is characterized by high affinity for 5-HT2A/2C and partial D2 agonism, the newer agents exhibit more complex and varied receptor binding profiles, which may account for their broader therapeutic applications and distinct side-effect profiles.
The choice of agent for research and development purposes will depend on the specific therapeutic target and desired pharmacological effect. The quantitative data on receptor affinities provided in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of neuropharmacology and drug discovery. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds.
References
- 1. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Aripiprazole - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mesulergine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of mesulergine (B1205297) hydrochloride in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and compliance with standard laboratory practices.
Mesulergine hydrochloride, a potent serotonin (B10506) and dopamine (B1211576) receptor ligand, requires careful handling and disposal. While the Safety Data Sheet (SDS) from Tocris Bioscience indicates that this compound does not meet the criteria for hazardous classification under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, it is imperative to follow established protocols for pharmaceutical waste to prevent environmental contamination.[1]
I. Risk Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment should be conducted. Although not classified as hazardous, direct contact with the compound should be avoided.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Not generally required for small quantities. Use a dust mask if handling large amounts of solid material that could become airborne. | To prevent inhalation of fine particles. |
II. Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the disposal of small quantities of this compound typically used in a research setting.
-
Decontamination of Empty Containers:
-
Rinse empty vials and containers that held this compound three times with a suitable solvent in which it is soluble (e.g., DMSO or water with gentle warming).
-
Collect the solvent rinsate for proper disposal as chemical waste. Do not discard the rinsate down the drain.
-
After rinsing, the containers can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.
-
-
Disposal of Unused or Expired this compound:
-
Solid Waste:
-
For small quantities of solid this compound, carefully sweep the material into a designated chemical waste container. Avoid creating dust.
-
The container must be clearly labeled as "Chemical Waste" and should include the name of the compound.
-
-
Solutions:
-
Solutions of this compound should be collected in a sealed, labeled container designated for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated paper towels, should be placed in a sealed bag or container labeled "Contaminated Waste" and disposed of through your institution's chemical waste management service.
-
-
Final Disposal:
-
All collected chemical waste containing this compound (solid, liquid, and contaminated materials) must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Disclaimer: This information is intended for guidance in a laboratory setting and does not replace the need for a site-specific risk assessment and adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Mesulergine Hydrochloride
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Mesulergine hydrochloride. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment. This guidance is based on established best practices for potent pharmaceutical compounds, providing a robust framework for operational safety.
This compound is a potent ergot alkaloid derivative requiring stringent handling procedures to prevent occupational exposure. Researchers and laboratory personnel must be fully versed in the potential hazards and the necessary precautions before commencing any work with this compound. The following information provides a detailed operational plan, personal protective equipment (PPE) requirements, and disposal protocols to ensure the safe utilization of this compound in a research setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment for various laboratory activities involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles providing a complete seal around the eyes are mandatory. For tasks with a high risk of splashing, a full-face shield should be worn in addition to goggles. |
| Hand Protection | Double Gloving (Nitrile Gloves) | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or every 30 minutes during extended procedures. |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required. This gown should be promptly removed and disposed of as hazardous waste if it becomes contaminated. |
| Respiratory Protection | N95 or Higher-Rated Respirator | An N95 respirator is the minimum requirement when handling the powder form of this compound outside of a containment device. For procedures with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. |
Operational Plan: Step-by-Step Handling Protocols
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following protocols provide detailed methodologies for key laboratory procedures.
Weighing and Aliquoting of Solid this compound
-
Preparation:
-
Designate a specific area for handling potent compounds.
-
Ensure a calibrated analytical balance is located within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) before starting.
-
Don all required PPE as specified in the table above.
-
-
Procedure:
-
Carefully transfer the desired amount of this compound powder from the stock container to a weigh boat using a dedicated spatula.
-
Avoid generating dust by using slow, deliberate movements.
-
Once the desired weight is achieved, securely close the stock container.
-
Transfer the weighed powder to the experimental vessel.
-
-
Post-Procedure:
-
Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., 70% ethanol) and then decontaminate with a validated cleaning agent.
-
Dispose of the bench liner, weigh boat, and outer gloves as hazardous waste.
-
Thoroughly clean the interior surfaces of the fume hood or CVE.
-
Reconstitution of this compound
-
Preparation:
-
Perform all reconstitution activities within a chemical fume hood or CVE.
-
Have the appropriate solvent and calibrated pipettes readily available.
-
Ensure the vial containing the this compound powder is at room temperature before opening to prevent moisture condensation.
-
Don all required PPE.
-
-
Procedure:
-
Slowly add the solvent to the vial containing the powder, directing the stream down the side of the vial to avoid splashing.
-
Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
-
Post-Procedure:
-
Securely cap and label the reconstituted solution.
-
Dispose of all single-use items (e.g., pipette tips, outer gloves) as hazardous waste.
-
Decontaminate the work area.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Must be disposed of as hazardous pharmaceutical waste in a clearly labeled, sealed, and puncture-resistant container. Follow all local, state, and federal regulations. |
| Contaminated Labware (Glass) | Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container for glass. |
| Contaminated Labware (Plastic) | Dispose of as hazardous waste in a designated sharps or plastic waste container. |
| Contaminated PPE | All PPE (gloves, gowns, respirators, etc.) must be disposed of as hazardous waste in a designated, labeled container. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container for hazardous waste disposal. Do not pour down the drain. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical flow of handling this compound, emphasizing critical safety checkpoints at each stage.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
